2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-5-4-6-8(11-7)14-3/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUOUKNNDKIAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic Acid
Executive Summary
2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid (CAS 1256586-09-0) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule therapeutics targeting GPCRs (e.g., S1P1 modulators) and kinase inhibitors.[1] Its structural core—a pyridine ring substituted with a methoxy group and a sterically demanding gem-dimethyl carboxylic acid tail—serves two critical medicinal chemistry functions:
-
Conformational Locking: The gem-dimethyl group induces the Thorpe-Ingold effect, restricting bond rotation and pre-organizing the molecule for optimal receptor binding.
-
Metabolic Stability: It blocks the typically labile benzylic (pyridylic) position from Cytochrome P450-mediated oxidation, significantly extending the half-life of the parent drug.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis routes, and quality control parameters for research and development applications.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Parameter | Specification |
| CAS Number | 1256586-09-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (low pH) |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~2.5 (Pyridine N, suppressed by OMe) |
| LogP (Predicted) | 1.35 |
| H-Bond Donors/Acceptors | 1 / 4 |
Strategic Utility in Drug Design
The Gem-Dimethyl Effect
In rational drug design, replacing a methylene linker (-CH₂-) with a gem-dimethyl group (-C(CH₃)₂-) is a proven strategy to increase potency. For CAS 1256586-09-0, the bulky methyl groups at the
Metabolic Blocking
The
Electronic Modulation
The 6-methoxy substituent acts as an Electron Donating Group (EDG) by resonance, increasing the electron density of the pyridine ring. This makes the ring less electrophilic compared to unsubstituted pyridines, potentially reducing toxicity related to nucleophilic attack by biological thiols.
Synthesis & Manufacturing Protocols
The synthesis of CAS 1256586-09-0 typically follows a Dialkylation-Hydrolysis strategy. This route is preferred over direct arylation due to higher regioselectivity and scalability.
Synthetic Pathway Diagram
Caption: Figure 1. Standard scalable synthesis route via Reformatsky-type coupling followed by dialkylation.
Detailed Experimental Protocol (Bench Scale)
Prerequisites:
-
All reactions involving NaH or KOtBu must be performed under an inert atmosphere (Nitrogen or Argon).
-
Solvents (THF, DMF) must be anhydrous.
Stage 1: Preparation of the Precursor
If the acetate intermediate is not commercially available:
-
Reactants: 2-Bromo-6-methoxypyridine (1.0 eq), Ethyl bromoacetate (1.2 eq), Zn dust (activated).
-
Conditions: Reflux in THF (Reformatsky conditions) to yield Ethyl 2-(6-methoxypyridin-2-yl)acetate .
Stage 2: Gem-Dimethylation (Critical Step)
This step establishes the quaternary carbon.
-
Setup: Charge a flame-dried flask with Ethyl 2-(6-methoxypyridin-2-yl)acetate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Base Addition: Add Sodium Hydride (NaH) (60% dispersion, 2.5 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.
-
Alkylation: Add Methyl Iodide (MeI) (2.5 eq) dropwise. The excess base and alkylating agent ensure complete double methylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS.
-
Quench: Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the dimethyl ester.
Stage 3: Saponification
-
Dissolution: Dissolve the dimethyl ester in a mixture of THF:MeOH:Water (3:1:1).
-
Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O) (3.0 eq).[2] Stir at RT or mild heat (40°C) until the ester is consumed (typically 2–4 hours).
-
Workup: Evaporate organic solvents. Acidify the aqueous residue with 1M HCl to pH ~3–4. The product, This compound , will precipitate or can be extracted with DCM.
-
Crystallization: Recrystallize from Hexane/Ether if necessary to achieve >98% purity.
Quality Control & Analytical Standards
To ensure the integrity of the building block for drug development, the following analytical criteria must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm (Pyridine absorption).
-
Acceptance Criteria: Purity ≥ 98.0% (Area %).
NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)
- 12.0–12.5 ppm: (s, 1H) –COOH (Broad singlet).
- 7.6–7.7 ppm: (t, 1H) Pyridine C4–H.
- 6.9–7.0 ppm: (d, 1H) Pyridine C3–H.
- 6.6–6.7 ppm: (d, 1H) Pyridine C5–H.
- 3.8 ppm: (s, 3H) –OCH₃ (Methoxy group).
- 1.5 ppm: (s, 6H) –C(CH₃)₂ (Gem-dimethyl singlet).
Handling and Safety Data
| Hazard Class | Description | Precaution |
| Skin Irritant | Category 2 (H315) | Wear nitrile gloves and lab coat. |
| Eye Irritant | Category 2A (H319) | Use safety goggles; access to eye wash station. |
| Storage | Hygroscopic potential | Store at 2–8°C, desiccated, under inert gas. |
Stability: The compound is stable in solid form for >2 years if stored properly. Solutions in protic solvents should be used within 24 hours to prevent slow decarboxylation or esterification.
References
-
National Institutes of Health (NIH). (2022). Patent WO2022168122A1: Processes for preparation of Selpercatinib intermediates. (Demonstrates similar methoxypyridine coupling chemistry). Retrieved February 25, 2026, from [Link]
-
WIPO. (2009). WO/2009/102155: Process for Preparation of 2-Methyl-2'-Phenylpropionic Acid Derivatives.[3] (General methodology for gem-dimethyl carboxylic acid synthesis). Retrieved February 25, 2026, from [Link]
Sources
Chemical structure and properties of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid
Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid (CAS: 1256586-09-0) is a specialized heterocyclic building block widely utilized in modern drug discovery. Structurally, it consists of a pyridine ring substituted at the 2-position with a sterically hindered carboxylic acid tail (gem-dimethyl group) and at the 6-position with a methoxy group.
This molecule represents a "privileged scaffold" in medicinal chemistry, primarily due to the Thorpe-Ingold (gem-dimethyl) effect , which locks the side chain into a bioactive conformation, and its resistance to metabolic degradation. It serves as a critical intermediate in the synthesis of S1P1 receptor modulators, GPR40 agonists, and Orexin antagonists.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1256586-09-0 |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| SMILES | CC(C)(C1=NC(=CC=C1)OC)C(=O)O |
| Appearance | White to off-white crystalline solid |
Electronic & Steric Profile
This molecule exhibits a unique duality essential for ligand-receptor binding:
-
Electronic Modulation (6-Methoxy Group):
-
The methoxy group (
) acts as a -withdrawing but -donating substituent. -
Effect: It increases the electron density of the pyridine ring compared to an unsubstituted pyridine, making the ring more amenable to
stacking interactions in protein binding pockets. However, it reduces the basicity of the pyridine nitrogen (approx. pKa ~2-3), preventing non-specific protonation at physiological pH.
-
-
Steric Locking (Gem-Dimethyl Group):
-
The two methyl groups at the
-position create significant steric bulk. -
Effect: This restricts the rotation of the carboxylic acid tail, forcing the molecule into a specific conformation (The Thorpe-Ingold Effect ). This pre-organization reduces the entropic penalty upon binding to a receptor, often increasing potency by 10-100 fold compared to the unmethylated analog.
-
Part 2: Synthetic Pathways & Protocols
Retrosynthetic Strategy
The most robust synthesis avoids direct functionalization of the sterically crowded center. Instead, it relies on the stepwise alkylation of a less hindered precursor or a metal-catalyzed cross-coupling.
Selected Route:
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of the Ester Precursor
If not commercially available, the ethyl 2-(6-methoxypyridin-2-yl)acetate is generated via a Negishi coupling of 2-bromo-6-methoxypyridine with (2-ethoxy-2-oxoethyl)zinc bromide.
Step 2: Gem-Dimethylation (The Critical Step)
This step installs the quaternary carbon.
-
Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), THF (anhydrous).
-
Procedure:
-
Charge a flame-dried flask with NaH (2.5 equiv) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous THF at 0°C.
-
Add Ethyl 2-(6-methoxypyridin-2-yl)acetate (1.0 equiv) dropwise. The solution will turn yellow/orange, indicating enolate formation.
-
Stir for 30 minutes at 0°C.
-
Add Methyl Iodide (2.5 equiv) dropwise. Caution: Exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Dry organics over
and concentrate. -
Validation:
NMR should show the disappearance of the -methylene singlet (~3.8 ppm) and appearance of a 6H singlet (~1.5 ppm).
-
Step 3: Saponification to Final Acid
-
Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).
-
Procedure:
-
Dissolve the dimethylated ester from Step 2 in THF/Water.
-
Add LiOH (3.0 equiv).
-
Heat to 60°C for 4 hours. Steric hindrance makes this hydrolysis slower than typical esters.
-
Isolation: Acidify to pH 3-4 with 1N HCl. The product often precipitates; otherwise, extract with DCM.
-
Synthetic Workflow Diagram
Caption: Stepwise synthesis via double alkylation of the acetate precursor.
Part 3: Medicinal Chemistry Applications[4][5]
The "Gem-Dimethyl" Advantage
In drug design, converting a methylene (
-
Mechanism: The bulky methyl groups compress the internal bond angle (from ~112° toward ~106°), bringing the carboxylic acid and the pyridine ring closer in space.
-
Result: This favors the formation of intramolecular hydrogen bonds or specific bioactive conformations required for GPCR binding pockets.
Metabolic Stability (ADME)
A primary failure point for carboxylic acid drugs is rapid metabolism.
-
Beta-Oxidation Blockade: The quaternary carbon at the
-position prevents -oxidation, a common degradation pathway for fatty acid-like chains. -
Glucuronidation Resistance: The steric bulk around the carboxylic acid hinders the approach of UDP-glucuronosyltransferases (UGTs), potentially extending the half-life (
) of the drug in vivo.
Structure-Activity Relationship (SAR) Logic
Caption: SAR map detailing the functional contribution of each structural moiety.
Part 4: Analytical Characterization
To validate the synthesis of CAS 1256586-09-0, the following NMR signals are diagnostic:
| Nucleus | Signal ( | Multiplicity | Assignment |
| 1.55 - 1.60 | Singlet (6H) | Gem-dimethyl ( | |
| 3.90 - 3.95 | Singlet (3H) | Methoxy ( | |
| 6.60 - 7.60 | Multiplets (3H) | Pyridine aromatic protons . Pattern depends on solvent. | |
| ~25.0 | - | Methyl carbons of the gem-dimethyl group. | |
| ~178.0 | - | Carboxylic acid carbonyl ( |
References
-
Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] [Link]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on pyridine/acid bioisosteres). [Link]
Sources
Pyridine-based carboxylic acid building blocks for medicinal chemistry
Strategic Utilization of Pyridine-Based Carboxylic Acids in Medicinal Chemistry
Executive Summary
Pyridine-based carboxylic acids represent a cornerstone class of building blocks in modern drug discovery, serving as versatile bioisosteres for benzoic acids. Their strategic value lies not only in their ability to modulate physicochemical properties—specifically lowering logP and enhancing aqueous solubility—but also in their capacity to engage in specific hydrogen bonding interactions within active sites. This guide provides a technical deep-dive into the selection, synthesis, and functionalization of these scaffolds, moving beyond basic textbook definitions to address practical challenges like regioselectivity, zwitterionic behavior, and metal-catalyzed cross-coupling instabilities.
Physicochemical Profiling & Bioisosterism
The substitution of a phenyl ring (benzoic acid) with a pyridine ring (nicotinic/isonicotinic/picolinic acid) is a non-trivial modification. It profoundly alters the electronic landscape and solvation profile of the molecule.
The Nitrogen Effect
The pyridine nitrogen acts as a hydrogen bond acceptor (HBA) and significantly reduces lipophilicity compared to the phenyl ring. However, the position of the nitrogen relative to the carboxylic acid dictates the acid-base behavior, often leading to zwitterionic species in solution which can complicate purification and permeability.
Table 1: Comparative Physicochemical Properties
| Property | Benzoic Acid | Picolinic Acid (2-isomer) | Nicotinic Acid (3-isomer) | Isonicotinic Acid (4-isomer) |
| Structure | Ph-COOH | Py-2-COOH | Py-3-COOH | Py-4-COOH |
| pKa (COOH) | 4.20 | 1.01 (Zwitterionic effect) | 4.85 | 4.96 |
| pKa (NH⁺) | N/A | 5.39 | 2.07 | 1.84 |
| LogP (Neutral) | 1.87 | -0.60 | 0.36 | -0.05 |
| Key Feature | Lipophilic anchor | Chelation (N-O bidentate) | Meta-directing bioisostere | Para-vector extension |
Note: pKa values highlight the amphoteric nature. The 2-isomer (Picolinic) forms a stable internal H-bond/zwitterion, drastically lowering the pKa of the carboxylic proton compared to benzoic acid.
Synthetic Access & Decision Logic
Accessing substituted pyridine carboxylic acids requires navigating the trade-off between harsh oxidative conditions and sensitive metal-halogen exchange protocols.
Synthetic Pathways
-
Oxidative Degradation: Classical KMnO₄ or HNO₃ oxidation of alkyl pyridines. Limitation: Incompatible with oxidatively labile groups (sulfides, aldehydes).
-
Halogen-Metal Exchange: Lithiation of bromopyridines followed by CO₂ quench. Limitation: Requires cryogenic conditions (-78°C) and protecting groups.
-
Radical C-H Functionalization (Minisci): The modern standard for late-stage functionalization, allowing the direct installation of alkyl groups onto the pyridine core using carboxylic acids as radical precursors.
Visualization: Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronics and functional group tolerance.
Advanced Functionalization: Decarboxylative Cross-Coupling
The carboxylic acid moiety is not just a handle for amide coupling; it is a "mask" for carbon-centered radicals. Using dual-catalytic systems (Photoredox/Ni or Fe/Ni), pyridine carboxylic acids can undergo decarboxylative arylation or alkylation, forging C(sp2)-C(sp3) bonds without pre-functionalized organometallics.
Mechanism of Ni-Catalyzed Decarboxylation
This pathway bypasses the need for unstable pyridine boronic acids, which are prone to protodeboronation.
Caption: Mechanistic interplay between radical generation (via decarboxylation) and the Nickel catalytic cycle for C-C bond formation.
Case Studies in Drug Development
Nevirapine (Viramune)
-
Therapeutic Area: HIV-1 Reverse Transcriptase Inhibitor.
-
Chemistry Highlight: The 2-chloro group enables a pivotal S_NAr displacement by a cyclopropylamine, while the carboxylic acid directs the subsequent amidation/cyclization to form the dipyridodiazepinone core. This demonstrates the "ortho-halo acid" strategy common in pyridine chemistry.
Vismodegib (Erivedge)
-
Therapeutic Area: Basal Cell Carcinoma (Hedgehog Pathway).
-
Building Block: 2-Chloro-5-nitroaniline (coupled to a pyridine moiety).
-
Relevance: While not derived directly from a simple pyridine acid, the 2-chloropyridine pharmacophore is critical for metabolic stability and binding affinity, mimicking the lipophilic contacts of earlier inhibitors but with improved solubility.
Experimental Protocols
Protocol A: Regioselective C-4 Alkylation (Baran Minisci Method)
Based on the work of Choi, J. et al. (JACS, 2021). This protocol solves the classic problem of C-2 vs. C-4 selectivity in Minisci reactions.
Reagents:
-
Pyridine substrate (1.0 equiv)
-
Carboxylic acid (Alkyl source, 2.0 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)
-
AgNO₃ (0.2 equiv)
-
TFA (1.0 equiv)
-
Solvent: DCM/H₂O (biphasic)
Procedure:
-
Preparation: Dissolve the pyridine substrate in a biphasic mixture of DCM and water (1:1, 0.1 M).
-
Acidification: Add TFA (1.0 equiv) to protonate the pyridine (activating it for nucleophilic radical attack). Critical Step: Protonation directs the radical to the C-2/C-4 positions.
-
Radical Generation: Add the carboxylic acid alkyl donor, AgNO₃, and (NH₄)₂S₂O₈.
-
Reaction: Stir vigorously at 40°C. The Ag(I) is oxidized to Ag(II) by persulfate; Ag(II) decarboxylates the acid to generate the alkyl radical.
-
Workup: Basify with NaOH to pH > 9, extract with DCM.
-
Purification: Flash chromatography.
-
Note: For exclusive C-4 selectivity, use the Maleate Blocking Group strategy described by Baran, where the pyridine is pre-complexed with maleic acid.
Protocol B: Amide Coupling of 2-Picolinic Acids
Coupling 2-picolinic acids is notoriously difficult due to metal chelation and decarboxylation.
Procedure:
-
Activation: Do NOT use oxalyl chloride (risk of CO formation). Use HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
-
Addition: Pre-activate the acid for only 5 minutes before adding the amine. Extended activation can lead to N-acylurea formation or decarboxylation.
-
Monitoring: Monitor by LCMS. If conversion stalls, add HOAt to accelerate the active ester formation.
References
-
Dunet, J. et al. "Minisci Reactions: Versatile Tools for the Functionalization of Heterocycles." Chemical Reviews, 2011. Link
-
Choi, J. et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 2021. Link
-
Zuo, Z. et al. "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science, 2014. Link
-
Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
Sources
Solubility Profile of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid in Organic Solvents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical property that governs pivotal stages of drug development, including synthesis, purification, crystallization, and formulation.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid (CAS No. 1256586-09-0).[3][4] We will explore the foundational principles of solubility, present a robust experimental protocol for its determination, and detail methods for data analysis that yield actionable insights for process chemistry and formulation science. This document is intended for researchers, chemists, and pharmaceutical scientists dedicated to optimizing the development pathway of novel chemical entities.
Chapter 1: Physicochemical Characterization of the Solute
A molecule's structure is the primary determinant of its solubility behavior. This compound is a multifaceted molecule, and understanding its structural components is key to predicting its interactions with various solvents.
1.1 Molecular Structure and Properties
The fundamental properties of the solute provide the basis for all subsequent solubility investigations.
-
Molecular Formula: C₁₀H₁₃NO₃[3]
-
Molecular Weight: 195.22 g/mol [3]
-
SMILES: CC(C)(C1=NC(=CC=C1)OC)C(=O)O[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Solubility |
| Functional Groups | Carboxylic Acid, Methoxy, Pyridine | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen and methoxy oxygen are hydrogen bond acceptors.[3][5] These polar groups suggest an affinity for polar solvents. |
| LogP | ~1.45 | This moderate LogP value indicates a balance between hydrophilicity and lipophilicity, suggesting solubility in a range of solvents, not just highly polar or non-polar ones.[3] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | TPSA is a measure of the surface area occupied by polar atoms. This value suggests the molecule has significant polar character, which is crucial for interactions with polar solvents.[3][5] |
| Hydrogen Bond Donors | 1 (from -COOH) | The single hydrogen bond donor is a key site for interaction with protic and aprotic polar solvents.[3][5] |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, N in pyridine) | The multiple acceptor sites enhance the potential for strong interactions with protic solvents like alcohols.[3][5] |
1.2 Structural Implications for Solubility
The presence of a carboxylic acid functional group is a dominant factor. Carboxylic acids can form strong intermolecular hydrogen bonds with each other, creating stable dimers.[6] For dissolution to occur, the solvent molecules must effectively compete with and disrupt this self-association. This suggests that solvents capable of strong hydrogen bonding (e.g., alcohols) will be more effective than those that are not (e.g., hydrocarbons).
Furthermore, the pyridine ring provides a rigid, aromatic backbone with a moderate degree of non-polar character, while the methoxy group adds an additional polar, hydrogen-bond-accepting site.[6] This combination of features predicts a complex solubility profile, where the molecule is likely soluble in a variety of polar organic solvents but less so in purely non-polar ones like hexane.[6]
Chapter 2: Theoretical Frameworks for Solubility
While empirical testing is essential, theoretical models provide a predictive framework for solvent selection and data interpretation.
2.1 The Principle of "Like Dissolves Like"
This fundamental concept posits that substances with similar intermolecular forces are likely to be miscible. For our target molecule, this means:
-
Polar Protic Solvents (e.g., Methanol, Ethanol) should be effective due to their ability to engage in hydrogen bonding with the carboxylic acid, methoxy, and pyridine moieties.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) can act as hydrogen bond acceptors and should also demonstrate significant solubilizing capacity.
-
Non-Polar Solvents (e.g., Toluene, Hexane) are expected to be poor solvents, as their dispersion forces are insufficient to overcome the strong solute-solute interactions (hydrogen bonding and polar forces) of the API.[6]
2.2 Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components.[7][8] The principle states that substances with similar HSP values are likely to be miscible.[9]
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
The total solubility parameter (δt) is related by the equation: δt² = δd² + δp² + δh² .
A key objective of experimental solubility screening is to gather data across a range of solvents with known HSPs. This data can then be used to calculate the specific HSP values for this compound, enabling the prediction of its solubility in untested solvents and solvent blends.[10][11]
Figure 1: Conceptual diagram of Hansen Solubility Space.
2.3 UNIFAC Group Contribution Model
For more complex systems or when experimental data is scarce, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed. This model predicts activity coefficients based on the functional groups present in the molecules of the mixture.[12][13] It is a powerful predictive tool, especially in early-stage development, as it does not require extensive experimental data for the specific API, relying instead on a database of group interaction parameters.[14] However, its accuracy can be limited if interaction parameters for the specific functional groups in a complex API are not available.[15]
Chapter 3: Experimental Protocol for Solubility Determination
The following section details a robust and reliable methodology for determining the equilibrium solubility of the target compound. The isothermal shake-flask method is the gold standard for generating high-quality thermodynamic solubility data.[2][16]
3.1 Materials and Equipment
-
Solute: this compound (Purity ≥98%)[3]
-
Solvents: A representative set of ACS or HPLC grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Toluene, Heptane).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps
-
Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[17]
-
3.2 Experimental Workflow: Isothermal Shake-Flask Method
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase.[17]
Sources
- 1. One moment, please... [dowdevelopmentlabs.com]
- 2. scispace.com [scispace.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound(1256586-09-0) 1H NMR spectrum [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. researchgate.net [researchgate.net]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. kinampark.com [kinampark.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scm.com [scm.com]
- 15. research.unipd.it [research.unipd.it]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. improvedpharma.com [improvedpharma.com]
Bioisosteres of 2-Arylpropionic Acids: A Technical Guide to Strategic Substitution in Pharmaceutical Synthesis
Executive Summary
2-Arylpropionic acids (2-APAs), commonly known as "profens," represent a cornerstone scaffold in medicinal chemistry, particularly within non-steroidal anti-inflammatory drugs (NSAIDs). However, the carboxylic acid moiety—while essential for cyclooxygenase (COX) inhibition—is a primary driver of idiosyncratic toxicity via acyl glucuronidation and gastric mucosal damage due to ion trapping.
This guide details the strategic replacement of the carboxylic acid group with bioisosteres (specifically tetrazoles and acyl sulfonamides) to retain potency while mitigating metabolic liabilities. It provides validated synthetic protocols, mechanistic rationale, and safety-critical considerations for the bench scientist.
Part 1: The Pharmacophore & The Metabolic Liability[1]
The Carboxylic Acid Paradox
In 2-APAs (e.g., Ibuprofen, Naproxen), the carboxylic acid serves two critical functions:
-
Ionic Anchoring: It forms an electrostatic interaction with the Arg-120 residue in the COX enzyme active site.
-
Chirality: The
-methyl carbon is the chiral center. The (S)-enantiomer is generally the active COX inhibitor.
The Toxicity Cascade: Acyl Glucuronidation
The metabolic activation of the carboxylic acid is a key failure mode. 2-APAs undergo Phase II metabolism to form acyl glucuronides (AGs) . Unlike ether glucuronides, AGs are reactive electrophiles.
Mechanism of AG Toxicity:
-
Acyl Migration: Under physiological pH, the drug moiety migrates from the 1-position of the glucuronic acid to the 2-, 3-, and 4-positions.
-
Covalent Adduct Formation: These isomers open to form aldehydes, which condense with lysine residues on hepatic proteins (glycation), leading to immune-mediated hepatotoxicity (haptenization).
Figure 1: The metabolic activation pathway of carboxylic acids leading to toxicity via acyl glucuronide reactivity.
Part 2: Strategic Bioisosteric Replacements
To circumvent AG formation while maintaining the
Comparative Physicochemical Properties[3][4][5]
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Acyl Sulfonamide (-CONHSO₂R) |
| 4.2 – 4.5 | 4.5 – 5.1 | 3.5 – 4.5 | |
| Ionization at pH 7.4 | >99% Anionic | >99% Anionic | >99% Anionic |
| Lipophilicity ( | Baseline | +0.5 to +1.0 (More Lipophilic) | Variable (R-group dependent) |
| Metabolic Fate | Glucuronidation (Reactive) | N-Glucuronidation (Stable) | Stable / Hydrolysis |
| H-Bond Donors | 1 | 1 | 1 |
Part 3: Synthetic Methodologies
Protocol A: The Tetrazole Installation (The "Green" Azide Route)
Target: Conversion of a nitrile precursor (derived from the 2-APA amide) to a 5-substituted tetrazole.
Challenge: Traditional methods use
Step-by-Step Protocol:
-
Reagents:
-
Nitrile precursor (1.0 equiv)[3]
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water (or Water/Isopropanol 1:1 if substrate is lipophilic).
-
-
Procedure:
-
Workup (Critical for Safety):
-
Add 3N HCl until pH < 2.[1] Caution: Perform in a fume hood. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole.
-
Add Ethyl Acetate (EtOAc) and stir vigorously until the precipitate dissolves.
-
Separate organic layer. The tetrazole partitions into the organic phase.
-
Validation:
- NMR: Look for the tetrazole quaternary carbon signal around 150–160 ppm .
-
IR: Disappearance of the sharp
stretch (~2250 ).
Figure 2: Zinc-catalyzed synthesis of tetrazoles from nitriles (Demko-Sharpless protocol).
Protocol B: Acyl Sulfonamide Coupling (Racemization Control)
Target: Coupling a chiral 2-APA with a sulfonamide (
Step-by-Step Protocol:
-
Reagents:
-
Chiral 2-APA (1.0 equiv)
-
Sulfonamide (
) (1.2 equiv) -
EDCI (1.2 equiv)
-
DMAP (1.2 equiv) – Use with caution; excess base promotes racemization.
-
Solvent: Anhydrous DCM or DMF.
-
-
Procedure:
-
Racemization Check (Crucial):
-
If the
-proton is highly labile, replace DMAP with DBU (non-nucleophilic) or use the HOAt active ester method. -
Validation: Chiral HPLC is mandatory to verify enantiomeric excess (ee) has not eroded.
-
Part 4: Structure-Activity Relationship (SAR) Implications
When replacing
-
Potency (
):-
Tetrazoles: Usually retain or slightly improve potency due to similar
and planar geometry mimicking the carboxylate. -
Acyl Sulfonamides: Potency is tunable. The
group on the sulfonamide allows for probing of hydrophobic pockets adjacent to the Arg-120 anchor.
-
-
Permeability (
):-
Tetrazoles are more lipophilic (
) but form stronger hydrogen bonds with water (desolvation penalty). This can paradoxically lower membrane permeability compared to the carboxylic acid unless the scaffold is sufficiently lipophilic.
-
-
Safety (The Goal):
-
Both isosteres eliminate the formation of reactive acyl glucuronides.
-
Tetrazoles are stable to hydrolysis.[6]
-
Acyl sulfonamides may slowly hydrolyze back to the parent acid, acting as a prodrug, but generally resist direct conjugation.
-
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[7][8] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[7] [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. [Link]
-
Gauthier, J. Y., et al. (2008). Synthesis and structure–activity relationships of N-acyl sulfonamides as novel, potent, and selective EP4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Imatinib (CAS 152459-95-5): Supplier and Price Comparison for Researchers
A Note on CAS 1256586-09-0: Initial searches for a compound with CAS number 1256586-09-0 did not yield any specific results. This may indicate that the CAS number is incorrect, obsolete, or pertains to a compound not widely available in the public domain. To provide a comprehensive and actionable technical guide for researchers, this document will focus on a well-characterized and commercially available compound, Imatinib (CAS 152459-95-5) , a cornerstone of targeted cancer therapy and a vital tool in oncological research.
Introduction to Imatinib: A Paradigm of Targeted Therapy
Imatinib, often recognized by its brand name Gleevec®, is a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] It functions as a targeted therapeutic agent, specifically inhibiting the activity of a select group of tyrosine kinases, which are enzymes crucial for various cellular processes, including growth, differentiation, and survival.[3][4] Its primary targets are the Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[1][3][5]
The Bcr-Abl tyrosine kinase is an abnormal, constitutively active enzyme produced by the Philadelphia chromosome, a genetic anomaly characteristic of chronic myeloid leukemia (CML).[3][4] Imatinib effectively blocks the ATP-binding site of the Bcr-Abl kinase, thereby preventing the phosphorylation of its downstream targets and halting the signaling cascades that drive uncontrolled cell proliferation in CML.[3][4][6][7] This targeted mechanism of action allows for the selective elimination of cancer cells while minimizing damage to healthy cells, a significant advancement over traditional chemotherapy.[3]
Beyond its pivotal role in CML treatment, Imatinib's inhibition of c-Kit and PDGFR makes it an effective therapy for gastrointestinal stromal tumors (GISTs), which often harbor activating mutations in these kinases.[3] For researchers and drug development professionals, Imatinib serves as a critical tool for studying the intricacies of signal transduction pathways in cancer, developing novel anti-cancer agents, and investigating mechanisms of drug resistance.[8]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 152459-95-5 (Imatinib free base) |
| Molecular Formula | C29H31N7O[2][9] |
| Molecular Weight | 493.62 g/mol [2] |
| Form | Crystalline solid[10][11] |
| Solubility | Soluble in DMSO and water (as mesylate salt).[10][12] Poorly soluble in ethanol.[12] |
| Storage | Store at -20°C for long-term stability.[10][11][12] |
Note: Imatinib is often supplied as a mesylate salt (CAS 220127-57-1) to improve its solubility and stability.[8]
Supplier and Price Comparison for Research-Grade Imatinib
For researchers, sourcing high-quality Imatinib is crucial for obtaining reliable and reproducible experimental results. The following table provides a comparative overview of several reputable suppliers of research-grade Imatinib. Prices are subject to change and may vary based on purity, quantity, and institutional agreements. It is always recommended to request a formal quote from the supplier.
| Supplier | Product Name | Purity | Quantity Options | Price (USD) |
| Selleck Chemicals | Imatinib (STI571) | >99% | 50 mg, 100 mg, 200 mg, 500 mg, 1 g | Inquire for pricing |
| MedChemExpress | Imatinib (STI571) | >99% | 10 mM*1 mL, 50 mg, 100 mg, 200 mg, 500 mg, 1 g | Inquire for pricing |
| Cayman Chemical | Imatinib (mesylate) | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg | Inquire for pricing |
| Santa Cruz Biotechnology | Imatinib | ≥98% | 10 mg, 50 mg, 100 mg, 500 mg | Inquire for pricing |
| AdooQ Bioscience | Imatinib (Gleevec) | >99% (HPLC) | 50 mg, 100 mg, 200 mg, 500 mg, 1 g | Inquire for pricing |
| Tokyo Chemical Industry (TCI) | Imatinib | >98% | 25 mg, 100 mg | Inquire for pricing |
| MedKoo Biosciences | Imatinib free base | Not specified | 500 mg, 1 g, 5 g, 10 g, 20 g | $90 (500mg), $150 (1g)[2] |
Note on Quality Control: When purchasing Imatinib for research, it is essential to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide detailed information on the compound's identity, purity (typically determined by HPLC and/or NMR), and other quality control parameters.[13][14][15]
Experimental Protocol: Determination of Imatinib IC50 in a Cell-Based Assay
A fundamental experiment for characterizing the potency of an inhibitor like Imatinib is the determination of its half-maximal inhibitory concentration (IC50). This protocol outlines a common method using an MTT assay with the K562 human myelogenous leukemia cell line, which is positive for the Bcr-Abl fusion protein.
Objective: To determine the concentration of Imatinib that inhibits the proliferation of K562 cells by 50%.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Imatinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
96-well cell culture plates
-
Humidified 5% CO2 incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells in RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[16]
-
-
Imatinib Treatment:
-
Prepare a serial dilution of Imatinib from the stock solution in culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Add the diluted Imatinib solutions to the wells. Include a vehicle control (DMSO) at the same concentration as in the highest Imatinib treatment.[16]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[16]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each Imatinib concentration.
-
Plot the percentage of cell viability against the logarithm of the Imatinib concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of Imatinib in K562 cells.
Mechanism of Action: Inhibition of the Bcr-Abl Signaling Pathway
Imatinib's therapeutic success stems from its highly specific inhibition of the Bcr-Abl tyrosine kinase.[5][6] In its normal state, the Abl kinase is tightly regulated. However, the fusion with the Bcr protein results in a constitutively active kinase that drives the malignant phenotype of CML.[3][4]
The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis (programmed cell death).[17][18] These pathways include:
-
Ras/MAPK Pathway: Promotes cell growth and division.[17][19]
-
PI3K/Akt Pathway: A key survival pathway that inhibits apoptosis.[17][18]
-
JAK/STAT Pathway: Involved in cell proliferation and differentiation.[17]
Imatinib binds to the ATP-binding pocket of the Abl kinase domain, stabilizing it in an inactive conformation.[6][7] This competitive inhibition prevents ATP from binding, thus blocking the phosphorylation of downstream substrates and effectively shutting down the aberrant signaling that drives CML.[6][7][17]
Signaling Pathway Diagram:
Caption: Imatinib inhibits the Bcr-Abl signaling pathway, blocking downstream pro-survival and proliferative signals.
Conclusion
Imatinib remains a cornerstone in both the clinical management of specific cancers and in fundamental research. Its well-defined mechanism of action and the wealth of available data make it an invaluable tool for scientists in the field of drug development. This guide provides a foundational understanding of Imatinib, from sourcing the compound to its application in a key experimental protocol and its molecular mechanism. By understanding these core aspects, researchers can effectively utilize Imatinib to further our knowledge of cancer biology and develop the next generation of targeted therapies.
References
-
Imatinib - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
AdooQ Bioscience. (n.d.). Imatinib (Gleevec). Retrieved February 25, 2026, from [Link]
- Fava, C., & Kantarjian, H. (2013). Imatinib in Chronic Myeloid Leukemia: an Overview. Expert Review of Anticancer Therapy, 13(8), 945-953.
-
Patsnap. (2024, July 17). What is the mechanism of Imatinib mesylate?. Patsnap Synapse. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Signal transduction pathway of the BCR-ABL fusion gene and Imatinib... [Image]. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Mode of action of imatinib. The phosphorylation of a substrate is shown... [Image]. Retrieved February 25, 2026, from [Link]
-
MedlinePlus. (2025, March 15). Imatinib. Retrieved February 25, 2026, from [Link]
-
Marley Drug. (n.d.). Order Imatinib from Marley Drug Online Pharmacy. Retrieved February 25, 2026, from [Link]
- Li, Y., et al. (2022). A series of stable, metastable and unstable salts of Imatinib with improved solubility. Journal of Pharmaceutical and Biomedical Analysis, 212, 114643.
-
Oncohema Key. (2017, July 27). Imatinib: Basic Results. Retrieved February 25, 2026, from [Link]
- O'Hare, T., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212-221.
-
Patsnap. (2024, June 21). What are Bcr-Abl inhibitors and how do they work?. Patsnap Synapse. Retrieved February 25, 2026, from [Link]
- Kumar, A., et al. (2017). Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 10(1), 123-128.
- Ren, R. (2014). A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. Science Signaling, 7(334), ra68.
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. Retrieved February 25, 2026, from [Link]
-
Taylor & Francis Online. (2016, January 25). Clinical Development of Imatinib: an Anticancer Drug. Retrieved February 25, 2026, from [Link]
-
Drugs.com. (n.d.). Imatinib Prices, Coupons, Copay Cards & Patient Assistance. Retrieved February 25, 2026, from [Link]
- new analytical method development and validation for imatinib mesylate by rp-hplc method. (2016, November 25). Indo American Journal of Pharmaceutical Research, 6(11).
-
The ASCO Post. (2016, May 25). The Arrival of Generic Imatinib Into the U.S. Market: An Educational Event. Retrieved February 25, 2026, from [Link]
-
Medindia. (2023, August 7). Pricing for 15 Imatinib Brands. Retrieved February 25, 2026, from [Link]
-
PLOS ONE. (2019, November 19). Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. Retrieved February 25, 2026, from [Link]
-
Zenodo. (2023, February 14). Confirmation of the suitability and stability of the imatinib mesylate drug product formulation for intravenous administration in the INVENT-COVID clinical trial. Retrieved February 25, 2026, from [Link]
-
Semantic Scholar. (2017, May 19). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Retrieved February 25, 2026, from [Link]
-
Molecules. (2022, January 24). New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. Retrieved February 25, 2026, from [Link]
-
Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved February 25, 2026, from [Link]
-
bioRxiv. (2024, March 26). Beyond IC50 - A computational dynamic model of drug resistance in enzyme inhibition treatment. Retrieved February 25, 2026, from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Confirmation of the suitability and stability of the imatinib mesylate drug product formulation for intravenous administration in the INVENT-COVID clinical trial [zenodo.org]
- 9. Imatinib | CAS 152459-95-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Imatinib | Cell Signaling Technology [cellsignal.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. japer.in [japer.in]
- 15. ijcpa.in [ijcpa.in]
- 16. benchchem.com [benchchem.com]
- 17. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid from precursors
Technical Application Note: Modular Synthesis of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic Acid
Executive Summary & Target Analysis
This technical note outlines the synthesis of This compound , a critical pharmacophore often utilized in glucokinase activators (GKAs) and analgesic candidates.[1] The structural core features a pyridine ring substituted at the 2-position with a gem-dimethyl carboxylic acid moiety and at the 6-position with a methoxy group.
Key Structural Considerations:
-
Gem-Dimethyl Effect (Thorpe-Ingold Effect): The geminal dimethyl group at the
-position restricts the rotational freedom of the side chain. This pre-organization minimizes the entropic penalty upon protein binding and blocks metabolicngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -oxidation, significantly enhancing pharmacokinetic stability [1, 2]. -
6-Methoxy Substituent: This group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring. While this stabilizes the ring against nucleophilic attack, it renders the 2-position susceptible to lithiation or oxidative addition in catalytic cycles.[1]
Synthetic Strategy Selection
Two distinct protocols are presented to address different stages of drug development:
| Feature | Protocol A: Stepwise Alkylation | Protocol B: Pd-Catalyzed |
| Primary Application | Process Chemistry / Scale-Up | Medicinal Chemistry / HTS |
| Key Reagents | Diethyl malonate, NaH, MeI | Pd(dba)₂, P(t-Bu)₃, Methyl isobutyrate |
| Cost Efficiency | High (Commodity reagents) | Low (Expensive catalyst/ligand) |
| Step Count | 3 (Linear) | 1 (Convergent) |
| Scalability | Excellent (>1 kg) | Moderate (Heat removal/Catalyst cost) |
Protocol A: Scalable Stepwise Alkylation (Process Route)
This route relies on classical enolate chemistry.[1] It avoids heavy metals in the final steps, simplifying purification during GMP campaigns.[1]
Step 3.1: Synthesis of Ethyl 2-(6-methoxypyridin-2-yl)acetate
Precursor assembly via Malonate Displacement.[1]
Reagents: 2-Bromo-6-methoxypyridine (1.0 eq), Diethyl malonate (1.2 eq), NaH (60% dispersion, 2.5 eq), THF (anhydrous), DMSO/NaCl (for decarboxylation).
Workflow:
-
Enolate Formation: Suspend NaH in THF at 0°C. Add diethyl malonate dropwise. Stir for 30 min to generate the sodiomalonate.
-
Displacement: Add 2-bromo-6-methoxypyridine. Reflux (65°C) for 4–6 hours.[1] Note: The electron-rich nature of the methoxy-pyridine may slow
; if conversion is low, add CuI (0.05 eq) as a catalyst. -
Workup: Quench with saturated
. Extract with EtOAc. Concentrate to yield the aryl malonate intermediate.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Krapcho Decarboxylation: Dissolve the crude malonate in DMSO with NaCl (3 eq) and water (2 eq). Heat to 140°C for 4 hours.[1]
-
Purification: Dilute with water, extract with EtOAc. Distill or column chromatograph (Hex/EtOAc) to obtain Ethyl 2-(6-methoxypyridin-2-yl)acetate .[1]
Step 3.2: Gem-Dimethylation & Hydrolysis
Installation of the gem-dimethyl group followed by saponification.[1]
Reagents: Sodium Hydride (NaH, 2.5 eq), Iodomethane (MeI, 2.5 eq), THF, LiOH (3 eq).[1]
Detailed Procedure:
-
Double Alkylation:
-
Dissolve Ethyl 2-(6-methoxypyridin-2-yl)acetate in anhydrous THF at 0°C.
-
Add NaH portion-wise (Care:
evolution). Stir for 20 min. -
Add MeI dropwise.[1] The solution will warm; maintain temperature <10°C during addition to prevent "runaway" exotherms.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: TLC/LCMS should show complete conversion to the dimethyl ester.[1] Mono-methylated impurities are difficult to separate later.[1]
-
-
Saponification:
-
Add water and LiOH directly to the reaction mixture (or after a solvent swap to MeOH/Water 1:1).
-
Heat to 50°C for 3 hours. Crucial: Do not use strong acid (HCl/HBr) for hydrolysis, as this may cleave the methyl ether to the pyridone [3].
-
-
Isolation:
-
Evaporate organic solvents.[1]
-
Wash the aqueous layer with Ether (removes unreacted ester/impurities).
-
Acidify aqueous layer to pH 4–5 with 1M Citric Acid.[1]
-
Extract with DCM or EtOAc.[1] Dry (
) and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Recrystallization: Hexane/EtOAc or Isopropyl ether.[1]
-
Protocol B: Palladium-Catalyzed ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Arylation (MedChem Route)[1]
This method, pioneered by the Hartwig group, couples the aryl halide directly with the ester enolate. It is ideal for rapid analog generation.[1]
Reagents: 2-Chloro-6-methoxypyridine (1.0 eq), Methyl isobutyrate (1.1 eq),
Detailed Procedure:
-
Catalyst Prep: In a glovebox or under Argon, mix
and in Toluene. Stir for 10 min to form the active species. -
Coupling:
-
Reaction: Stir at RT or mild heat (50°C) for 12 hours.
-
Hydrolysis: Perform standard LiOH saponification as described in Protocol A (Step 3.2).
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and chemical flow for both protocols.
Figure 1: Comparative workflow for the synthesis of the target acid via Classical Alkylation (Protocol A) vs. Pd-Catalysis (Protocol B).
Critical Control Points & Troubleshooting
| Issue | Cause | Corrective Action |
| Mono-methylation | Insufficient MeI or Base in Protocol A. | Ensure >2.2 eq of NaH and MeI. Add MeI slowly to maintain active enolate. |
| Demethylation | Acidic hydrolysis conditions.[1] | The 6-OMe group is acid-labile.[1] Use basic hydrolysis (LiOH/NaOH) exclusively.[1] |
| Low Yield (Protocol B) | Catalyst poisoning or moisture.[1] | Use anhydrous solvents.[1] |
| Purification | Product is amphoteric/zwitterionic.[1] | The pyridine N is basic, the acid is acidic. Adjust pH to isoelectric point (approx pH 4-5) for extraction.[1] |
References
-
Jung, M. E., & Piizzi, G. (2005).[1][3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews.[1][2] Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds.[1] Journal of the Chemical Society, Transactions. Link
-
Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.[1]
-
Hama, T., & Hartwig, J. F. (2008).[1][4] Palladium-Catalyzed α-Arylation of Esters with Chloroarenes.[1][4] Organic Letters, 10(15), 1549–1552.[1] Link
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[1][4] Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[1][4] Journal of the American Chemical Society, 124(42), 12557–12565. Link
Sources
Using 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid as a pharmaceutical intermediate
Application Note: 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid Role: Advanced Pharmaceutical Intermediate for P2X3 Antagonists & Metabolic Stability Engineering Document ID: AN-MXP-024 | Version: 2.1
Executive Summary & Strategic Rationale
This compound (CAS: 1256586-09-0) is a specialized carboxylic acid building block used primarily in the development of P2X3 receptor antagonists for the treatment of chronic cough and neuropathic pain.
Its structural value lies in the convergence of two medicinal chemistry principles:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The alpha,alpha-dimethyl substitution creates significant steric bulk. This restricts the rotation of the carboxylic acid tail, "locking" the molecule into a bioactive conformation that favors receptor binding over random movement.
-
Metabolic Blocking: The quaternary carbon at the
-position prevents metabolic degradation via -oxidation or cytochrome P450-mediated hydroxylation, significantly extending the half-life ( ) of the final drug candidate.
Target Audience: Medicinal Chemists, Process Development Scientists.
Critical Mechanism: The Conformational Lock
Understanding the physics of this intermediate is crucial for successful synthesis. The gem-dimethyl group forces the carboxylic acid (and subsequent amide) out of the plane of the pyridine ring.
Experimental Protocols
Protocol A: Sterically Demanding Amide Coupling
Challenge: The same steric bulk that improves drug stability makes this acid difficult to couple using standard reagents (EDC/NHS or DCC). The gem-dimethyl group shields the carbonyl carbon from nucleophilic attack. Solution: Use T3P (Propylphosphonic anhydride) or Ghosez’s Reagent to generate a highly reactive intermediate.
Reagents:
-
Intermediate: this compound (1.0 equiv)
-
Amine Partner: Target scaffold (1.1 equiv)
-
Coupling Agent: T3P (50% wt in EtOAc) (1.5 - 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Workflow:
-
Preparation: Dissolve the Acid and Amine Partner in dry EtOAc (0.1 M concentration).
-
Base Addition: Cool to 0°C. Add DIPEA dropwise. Stir for 10 minutes.
-
Activation: Add T3P solution dropwise. Note: T3P is less explosive than HOBt and allows easy workup.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Critical Checkpoint: Due to steric hindrance, this reaction may require heating to 50-60°C for 12-24 hours. Monitor by LCMS.
-
-
Workup:
-
Wash organic layer with water (2x).
-
Wash with 10% citric acid (to remove unreacted amine).
-
Wash with sat. NaHCO₃ (to remove unreacted acid and phosphorus byproducts).
-
Dry over MgSO₄ and concentrate.
-
Protocol B: Synthesis of the Acid (If Commercial Stock Unavailable)
If you must synthesize the intermediate from 2-methoxy-6-methylpyridine:
-
Lithiation: Treat 2-methoxy-6-methylpyridine with LDA (Lithium Diisopropylamide) in THF at -78°C.
-
Carbonylation: Quench the lithiated species with dry ice (CO₂) or Dimethyl Carbonate to form the mono-acid/ester.
-
Gem-Methylation:
-
Reflux the intermediate with Methyl Iodide (MeI) (2.5 equiv) and NaH (2.5 equiv) in THF.
-
Safety: This generates hydrogen gas. Vent properly.
-
-
Hydrolysis: Use LiOH in THF/Water (1:1) at 60°C to reveal the free acid.
Quality Control & Analytical Specifications
Data Summary Table: Quality Benchmarks
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white Solid | Visual | Hygroscopic; store in desiccator. |
| Purity | > 98.0% | HPLC (254 nm) | Impurity: Decarboxylated byproduct. |
| Confirm Gem-Dimethyl | DMSO- | Singlet at | |
| Moisture | < 0.5% | Karl Fischer | Critical for T3P coupling efficiency.[1] |
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
Application Workflow: P2X3 Antagonist Synthesis
This diagram illustrates where this intermediate fits into the broader synthesis of a Gefapixant-class or Sivopixant-class antagonist.
References
-
Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] [Link]
-
Song, J., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists. Molecules, 27(4), 1365. [Link]
-
Spinaci, A., et al. (2021).[3] P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12. [Link]
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational reference for Thorpe-Ingold Effect).
Sources
Handling and storage guidelines for methoxypyridine carboxylic acids
Executive Summary & Scientific Context
Methoxypyridine carboxylic acids (e.g., 6-methoxypyridine-3-carboxylic acid, 2-methoxypyridine-3-carboxylic acid) are critical heterocyclic building blocks in medicinal chemistry, widely employed as bioisosteres for benzoic acids to improve metabolic stability and solubility. While generally robust, these compounds exhibit specific physicochemical sensitivities—particularly decarboxylation and hydrolytic demethylation —that are isomer-dependent.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of why specific storage protocols are necessary, ensuring the integrity of these high-value intermediates during drug development campaigns.
Physicochemical Profile & Stability Mechanisms
To handle these compounds effectively, one must understand their degradation pathways. The stability of methoxypyridine carboxylic acids is dictated by the relative positions of the nitrogen atom, the carboxylic acid, and the methoxy group.
The Decarboxylation Risk (Thermal Instability)
Pyridyl carboxylic acids are prone to thermal decarboxylation. This reaction is catalyzed by the formation of a zwitterionic intermediate (proton transfer from acid to pyridine nitrogen).
-
High Risk: Picolinic acid derivatives (2-carboxylic acid). The proximity of the nitrogen to the carboxylic acid facilitates zwitterion formation. Electron-donating groups (like -OMe) can accelerate this process by increasing the basicity of the ring nitrogen.
-
Lower Risk: Nicotinic (3-carboxylic) and Isonicotinic (4-carboxylic) derivatives are significantly more thermally stable.
Chemical Compatibilities
-
Acid Sensitivity: The methoxy ether linkage is susceptible to cleavage (demethylation) under strong acidic conditions (e.g., HBr, HI, or Lewis acids at elevated temperatures), converting the molecule to the corresponding pyridone/hydroxypyridine.
-
Oxidation: While the pyridine ring is electron-deficient, the methoxy group adds electron density, making the ring slightly more susceptible to N-oxidation over prolonged exposure to air/peroxides compared to unsubstituted pyridines.
Storage & Handling Protocols
Environmental Control System
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal decarboxylation rates, particularly for 2-carboxylic acid isomers. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopicity) and minimizes slow N-oxidation. |
| Container | Amber Glass with PTFE-lined cap | Protects from UV-induced radical degradation; PTFE prevents leaching from plasticizers. |
| Desiccant | Silica Gel or Molecular Sieves | Essential. Water can catalyze decarboxylation by stabilizing the transition state. |
Handling Workflow (The "Dry-Chain" Protocol)
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which causes caking and accelerates hydrolysis.
-
Weighing: Perform weighing in a low-humidity environment or glovebox if the specific isomer is noted as highly hygroscopic (e.g., boronic acid derivatives often share this trait).
-
Tools: Use anti-static spatulas. Pyridine derivatives often carry static charges, leading to scattering and dosing errors.
Visualizing Stability & Logic
Figure 1: Storage Decision Tree
A logic flow for determining the rigor of storage conditions based on structural isomerism.
Caption: Decision matrix for storage conditions. Isomers with the carboxylic acid at the 2-position require stricter thermal control due to the zwitterion-mediated decarboxylation pathway.
Figure 2: Degradation Pathways
Mechanistic view of potential failure modes.
Caption: Primary degradation pathways. Thermal stress leads to decarboxylation, while acidic environments risk ether cleavage.
Quality Control & Troubleshooting
Analytical Verification
Before using stored material in critical GMP steps, verify purity using the following parameters:
-
1H NMR (DMSO-d6):
-
Check for the disappearance of the carboxylic acid proton (typically broad singlet >11 ppm).
-
Check for the integrity of the methoxy singlet (~3.8–4.0 ppm). Loss of this signal suggests demethylation.
-
-
HPLC (Reverse Phase):
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile. Note: Avoid high pH mobile phases which may ionize the acid and alter retention times significantly.
-
Detection: UV 254 nm.
-
Impurity Flag: A new peak with a longer retention time typically indicates the decarboxylated product (less polar).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Material is caked/clumped | Moisture absorption (Hygroscopic) | Dry under vacuum over P2O5. If purity is confirmed, use as is. Store in desiccator. |
| Color change (White to Yellow) | N-Oxidation or trace metal contamination | Recrystallize (typically from EtOH/Water). Check storage atmosphere (ensure inert gas). |
| Pressure buildup in bottle | Decarboxylation (CO2 release) | DISCARD. Material is significantly degraded. Review temperature logs. |
References
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1] 18, 1972, pp. 3017-3027.[1] Link[1]
-
Sigma-Aldrich. "Safety Data Sheet: 6-Methoxypyridine-2-carboxylic acid." MilliporeSigma, Accessed 2023. Link
-
Jubilant Ingrevia. "2-Methoxypyridine Safety Data Sheet." Jubilant Ingrevia, Accessed 2023.[2][3] Link
-
Macmillan Group. "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." Princeton University, 2022. Link[4]
-
BenchChem. "3-Methylpyridine-4-carboxylic acid N-oxide as an Intermediate." BenchChem Application Notes, 2025. Link
Sources
Functionalization of the 6-methoxy group in pyridine derivatives
An Application Guide to the Strategic Functionalization of the 6-Methoxy Group in Pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the 6-Methoxypyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of thousands of clinically significant molecules.[1][2] Its nitrogen atom imparts unique physicochemical properties, influencing solubility, basicity, and the ability to form crucial hydrogen bonds with biological targets.[3] Within this privileged class of heterocycles, the 6-methoxypyridine motif offers a distinct set of advantages for drug design and synthesis.
The presence of the methoxy group at the 6-position (or the equivalent 2-position) significantly reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect.[4][5] This modulation can be critical for optimizing pharmacokinetics, reducing off-target effects, and improving cell permeability. Furthermore, the methoxy group is not merely a passive substituent; it is a versatile chemical handle that can be strategically manipulated to introduce a diverse array of functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.[6]
This guide provides an in-depth exploration of the primary strategies for functionalizing the 6-methoxy group in pyridine derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, providing researchers, scientists, and drug development professionals with the authoritative grounding needed to confidently apply these transformations in their own work.
Strategy 1: Direct Displacement via Nucleophilic Aromatic Substitution (SNAr)
One of the most direct methods for functionalizing the 6-position is the displacement of the methoxy group via a Nucleophilic Aromatic Substitution (SNAr) reaction. While methoxide is not a premier leaving group like a halide, the inherent electron-deficient nature of the pyridine ring facilitates this transformation, particularly with potent nucleophiles.
Mechanistic Rationale
The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bonded to the leaving group (the methoxy group at C6), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The reaction is regioselectively favored at the 2- and 6-positions (ortho to the nitrogen) because the negative charge of this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[8] This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction kinetically feasible. The subsequent elimination of the methoxide leaving group restores the aromaticity of the ring.
The rate of SNAr is significantly enhanced by the presence of additional electron-withdrawing groups on the pyridine ring, which further stabilize the anionic Meisenheimer intermediate.[9]
Caption: SNAr mechanism on a 6-methoxypyridine ring.
Application Protocol: Synthesis of 6-Aminopyridine Derivatives
This protocol details the conversion of a 6-methoxypyridine to a 6-aminopyridine, a common transformation in medicinal chemistry. The use of an amide as the amine source in a refluxing solution provides a straightforward approach.[10]
Materials:
-
Substituted 6-methoxypyridine (1.0 equiv)
-
Amine (e.g., morpholine, piperidine, or an aliphatic amine) (as solvent or in excess)
-
Optional: Sodium hydride (NaH) and Lithium Iodide (LiI) for less reactive amines[11]
-
Anhydrous solvent (e.g., DMF, NMP if amine is not the solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted 6-methoxypyridine (e.g., 5 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired amine (e.g., 10 mL of morpholine). Using the amine as the solvent ensures a high concentration of the nucleophile.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate and nucleophile reactivity.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess amine under reduced pressure.
-
Quench the residue by adding ice-cold water (25 mL) with stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aminopyridine derivative.
Strategy 2: Demethylation to Pyridones for Subsequent Derivatization
A highly effective strategy for diversifying the 6-position involves the cleavage of the methyl ether to unmask the corresponding pyridin-2(1H)-one (or 6-hydroxypyridine). Pyridone scaffolds are prevalent in biologically active molecules, making this a strategically important transformation.[12][13]
Mechanistic Rationale
The O-demethylation of methoxypyridines can be achieved using various reagents that facilitate nucleophilic attack on the methyl group. L-selectride (lithium tri-sec-butylborohydride) has proven to be a particularly effective and chemoselective reagent for this purpose.[14][15][16] The reaction proceeds via an SN2-type displacement of the pyridone oxygen on the methyl group, facilitated by the borohydride reagent. This method is often chemoselective for methoxypyridines over methoxybenzenes, allowing for targeted functionalization in complex molecules.[14][15]
Caption: General workflow for pyridone formation and subsequent functionalization.
Application Protocol 2a: Chemoselective Demethylation using L-Selectride
This protocol is adapted from established methods for the demethylation of methoxypyridines.[14][15]
Materials:
-
6-Methoxypyridine derivative (1.0 equiv)
-
L-Selectride (1.0 M solution in THF, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the 6-methoxypyridine derivative (e.g., 1 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add L-selectride solution (3.0 mL, 3.0 mmol, 3.0 equiv) dropwise via syringe.
-
Reaction Conditions: After the addition is complete, warm the reaction mixture to reflux and maintain for 2-24 hours. The reaction time is substrate-dependent; monitor progress by TLC.[14]
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting pyridone product by silica gel chromatography or recrystallization.
Application Protocol 2b: N-Alkylation of the Resulting Pyridone
Once the pyridone is formed, it can be readily functionalized at the nitrogen or oxygen atom. This protocol describes a standard N-alkylation.
Materials:
-
Pyridin-2(1H)-one derivative (1.0 equiv)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (1.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flask, add the pyridone (1.0 equiv), the chosen base (1.5 equiv), and the anhydrous solvent.
-
Reagent Addition: Add the alkyl halide (1.1 equiv) to the suspension at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to yield the N-alkylated pyridone.
Strategy 3: Metal-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[17][18] While these reactions do not directly functionalize the methoxy group itself, they are used on 6-methoxypyridine derivatives that have been converted to a suitable halide or triflate. The methoxy group remains as a key modulator of the final product's properties.
Rationale and Key Reactions
The two most prominent cross-coupling reactions in this context are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[19][20] Both reactions rely on a Pd(0)/Pd(II) catalytic cycle. The choice of ligand, base, and solvent is critical for achieving high yields and accommodating a broad range of functional groups.
-
Suzuki-Miyaura Coupling: Couples an organohalide/triflate with an organoboron reagent (e.g., boronic acid). The base is crucial for activating the boronic acid to facilitate transmetalation.[21][22]
-
Buchwald-Hartwig Amination: Couples an organohalide/triflate with an amine. This reaction often requires sterically hindered and electron-rich phosphine ligands to promote the challenging reductive elimination step that forms the C-N bond.[23][24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Lab Reporter [fishersci.se]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic Acid
Case ID: GPR40-INT-090 Compound: 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid CAS: 1256586-09-0 Classification: Critical Intermediate (GPR40 Agonist Synthesis)[1]
Technical Briefing: The Chemical Challenge
This molecule presents a deceptive purification challenge. While it appears to be a standard carboxylic acid, the combination of the gem-dimethyl group and the 6-methoxy substituent creates a "perfect storm" for purification failures:
-
The "Oiling Out" Phenomenon: The gem-dimethyl group increases lipophilicity and disrupts crystal packing, often resulting in a sticky oil rather than a solid during standard acidification.[1]
-
The "Silent" Impurity (Demethylation): The 6-methoxy group on the pyridine ring is acid-labile.[1] Aggressive acidification (pH < 2) or heating in acidic media hydrolyzes the ether, generating the 6-oxo (pyridone) impurity. This impurity is highly polar and difficult to remove once formed.
-
Thermal Instability: Like many
-disubstituted heteroaryl acetic acids, this compound is prone to thermal decarboxylation if heated excessively in its free acid form.[1]
Impurity Profile & Troubleshooting Logic
Before initiating purification, identify which impurity is compromising your batch.
| Impurity Type | Chemical Identity | Origin | Removal Strategy |
| Impurity A | 6-Hydroxypyridin-2-yl derivative (Pyridone) | Hydrolysis of methoxy group due to low pH or strong acid.[1] | Avoidance. Once formed, requires C18 chromatography (see Protocol 3). |
| Impurity B | 2-Isopropyl-6-methoxypyridine | Decarboxylation (loss of CO2) due to high heat.[1] | Vacuum Distillation (if volatile) or Acid-Base extraction (it is neutral/basic).[1] |
| Impurity C | Inorganic Salts / Color | Trapped in the "oil" phase. | DCHA Salt Formation (Protocol 2). |
Workflow Visualization
Diagram 1: Purification Decision Matrix
Use this logic flow to determine the correct protocol for your specific situation.
Caption: Decision matrix for selecting the optimal purification route based on physical state and purity.
Validated Protocols
Protocol 1: The "Soft" pH Swing (Removal of Neutrals)
Use this for removing non-acidic impurities (decarboxylated by-products) without risking demethylation.[1]
The Mechanism: Instead of using strong mineral acids (HCl), we use a buffered approach to reach the isoelectric point or weak acidity, preventing the protonation of the pyridine nitrogen which activates the ring for hydrolysis.
-
Dissolution: Dissolve crude residue in MTBE (Methyl tert-butyl ether) or Ethyl Acetate (10 mL/g).
-
Why MTBE? It prevents the "rag layer" often seen with pyridine derivatives.
-
-
Basic Extraction: Extract with 0.5 M NaHCO₃ (2x). Discard the organic layer (contains Impurity B).
-
Tip: Do not use NaOH; high pH can cause racemization or hydrolysis if ester starting materials are present.
-
-
Controlled Acidification (CRITICAL STEP):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 1.0 M Citric Acid or Acetic Acid dropwise.
-
Target pH: 4.5 – 5.0.
-
Warning: Do NOT drop to pH 1-2. The methoxy group is stable at pH 4.5 but labile at pH 1.
-
-
Isolation:
-
Extract the cloudy aqueous mixture with Dichloromethane (DCM) .
-
Dry over Na₂SO₄ and concentrate below 40°C.
-
Protocol 2: DCHA Salt Formation (The "Oiling Out" Solution)
Use this when the product refuses to crystallize or contains stubborn isomers.
The Mechanism: Dicyclohexylamine (DCHA) forms a highly crystalline, lipophilic salt with hindered carboxylic acids.[1] This increases the lattice energy, forcing the product out of the "oil" phase and leaving impurities in the mother liquor.
-
Solution: Dissolve the crude "oil" acid in Acetone or Isopropyl Acetate (5 volumes).
-
Amine Addition: Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise at room temperature.
-
Crystallization:
-
Stir for 2-4 hours. A thick white precipitate should form.
-
Troubleshooting: If no solid forms, add a "seed" crystal or 1 volume of n-Heptane as an anti-solvent.
-
-
Filtration: Filter the solid and wash with cold Acetone/Heptane (1:1).
-
Salt Break (Recovery):
-
Suspend the solid salt in Ethyl Acetate.
-
Wash with 10% Citric Acid or KHSO₄ solution until the aqueous layer is acidic (pH ~4).
-
Separate the organic layer, dry, and concentrate to yield the pure free acid.
-
Protocol 3: Reverse Phase "Rescue" (Removing Impurity A)
Use this ONLY if the 6-oxo (demethylated) impurity is present >1.0%.
The Mechanism: The 6-oxo impurity is significantly more polar than the methoxy parent due to the ability to tautomerize and hydrogen bond. Normal phase silica is often ineffective due to streaking.
-
Stationary Phase: C18 (Reverse Phase).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too strong).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Result: The 6-oxo impurity elutes early (more polar); the target methoxy acid elutes later.
FAQ: Troubleshooting Common Failures
Q: Why did my product turn yellow/orange during drying? A: You likely heated it above 50°C while traces of acid were still present.[1] This compound is thermally sensitive. Fix: Dry under high vacuum at ambient temperature (20-25°C).
Q: I used HCl to acidify, and now I see a new peak at RRT 0.85. What is it? A: That is the 6-hydroxypyridine (pyridone) derivative.[1] You hydrolyzed the methoxy ether. Fix: You cannot reverse this. You must purify via Protocol 3 (C18 Chromatography) to separate the impurity. In the future, use Citric Acid.
Q: Can I use Hexane to crash out the product? A: Direct addition of hexane to the free acid usually results in a gum/oil because the gem-dimethyl group prevents tight packing.[1] Fix: Use the DCHA salt method (Protocol 2) to get a solid, then revert to the acid.
Diagram 2: The "Safe" Acidification Workflow
Visualizing the pH boundaries to avoid demethylation.
Caption: pH control chart highlighting the narrow "Safe Zone" for acidification to prevent ether hydrolysis.
References
-
Vertex Pharmaceuticals. (2012).[2] Process for the preparation of GPR40 agonists.[3][4] (Patent WO2012000000). Google Patents. Link(Generalized reference for GPR40 intermediate handling).
-
ChemicalBook. (2024).[1] 6-Methoxypyridine-2-carboxylic acid Properties and Stability.Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(6-Methoxypyridin-2-yl)propanoic acid derivatives.[1]Link
-
Hou, X., et al. (2024). Evolution of the Synthetic Process to an Advanced GPR40 Agonist. ResearchGate. Link(Provides context on the gem-dimethyl steric challenges in this class of molecules).
Sources
Technical Support Center: Optimizing HPLC Separation for Pyridine-Based Acid Intermediates
Welcome to the technical support center dedicated to the unique challenges of separating pyridine-based acid intermediates via High-Performance Liquid Chromatography (HPLC). These molecules, pivotal in pharmaceutical and chemical synthesis, possess amphoteric properties—a basic pyridine ring and an acidic functional group—making their chromatographic behavior highly dependent on analytical conditions. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve robust, reproducible, and efficient separations.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of pyridine-based acids. Each issue is broken down into its probable causes and a series of systematic solutions.
Problem: Severe Peak Tailing
Peak tailing is the most frequent issue when analyzing basic compounds like pyridines on silica-based columns.[1][2][3] It occurs when a single analyte experiences multiple retention mechanisms, leading to a non-Gaussian peak shape with a drawn-out trailing edge.[4]
Probable Causes:
-
Secondary Silanol Interactions: The primary cause is the electrostatic interaction between the protonated basic nitrogen of the pyridine ring and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[1][2][3] These acidic silanols (pKa ≈ 3.5-4.5) become deprotonated and negatively charged at mobile phase pH values above ~4, creating strong retention sites for the positively charged analyte.[3][5]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[1][2]
-
Physical System Issues: Extra-column dead volume, poorly made fittings, or a void at the head of the column can cause peak distortion for all analytes.[1][6]
Systematic Solutions:
The key to eliminating tailing is to minimize the undesirable silanol interactions. This can be approached by modifying the mobile phase, selecting an appropriate column, or both.
-
Lower the Mobile Phase pH:
-
Mechanism: By lowering the mobile phase pH to 2.5-3.0, the residual silanol groups on the silica surface are fully protonated (Si-OH).[1][4] This neutralizes their negative charge, preventing the strong electrostatic interaction with the protonated pyridine analyte.[1][5] At this pH, the pyridine is protonated (positively charged) and the acidic group is likely neutral, allowing for more uniform interaction with the stationary phase.
-
Protocol: Prepare a mobile phase using a buffer such as 10-25 mM potassium phosphate or 0.1% formic acid/trifluoroacetic acid (TFA) and adjust the pH of the aqueous portion before adding the organic modifier.[3][7]
-
Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile.[2] TFA is an ion-pairing agent and can be difficult to remove from the column. Formic acid is a good, MS-compatible starting point.[2]
-
-
Use a Competing Base:
-
Mechanism: Adding a small, basic modifier like triethylamine (TEA) to the mobile phase can effectively block the active silanol sites.[2][4] The TEA preferentially interacts with the silanols, shielding them from the pyridine analyte and resulting in a more symmetrical peak.[2]
-
Protocol: Add TEA to the mobile phase at a concentration of 5-10 mM.[2]
-
Caution: TEA can shorten column lifetime and is not ideal for mass spectrometry (MS) detection due to ion suppression.[2]
-
-
Use a High-Purity, End-Capped Column:
-
Mechanism: Modern "Type B" silica columns are manufactured from high-purity silica with minimal metal content and are exhaustively end-capped.[4] End-capping chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanols, physically blocking them from interacting with analytes.[1]
-
Recommendation: For new method development, always start with a modern, fully end-capped C18 or C8 column from a reputable manufacturer.
-
Problem: Poor or No Retention (Analyte Elutes at Void Volume)
Pyridine-based acids are often highly polar and may not be sufficiently retained on traditional reversed-phase (RP) columns, especially when ionized.[8][9]
Probable Causes:
-
High Analyte Polarity: The compound is too hydrophilic for the non-polar stationary phase. In RP chromatography, retention is driven by hydrophobic interactions.[5]
-
Analyte Ionization: When the acidic group is deprotonated (negatively charged) and/or the pyridine is protonated (positively charged), the molecule becomes highly water-soluble and has very little affinity for the C18 stationary phase.[5][10]
Systematic Solutions:
-
Adjust Mobile Phase pH to Suppress Ionization:
-
Mechanism: To maximize retention in RP-HPLC, the analyte should be in its most neutral, hydrophobic state.[5][11] For a pyridine carboxylic acid, this is achieved at a low pH (e.g., pH 2.5-3.0) where the carboxylic acid is protonated (neutral) and the pyridine is protonated (charged). While the pyridine is charged, suppressing the ionization of the acid group significantly increases hydrophobicity and retention.
-
-
Use Ion-Pair Chromatography (IPC):
-
Mechanism: For acidic analytes that are still poorly retained at low pH, an ion-pairing reagent can be added to the mobile phase.[12] A cationic reagent, such as tetrabutylammonium (TBA), has a charged head that pairs with the ionized acidic analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing retention.[13]
-
Protocol: Add 5-10 mM of a suitable ion-pairing reagent (e.g., tetrabutylammonium phosphate) to the mobile phase. Allow for extended column equilibration time.
-
Caution: Ion-pairing reagents are notoriously difficult to wash out of a column, and it is recommended to dedicate a column specifically for IPC methods.[14]
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC is an ideal technique for separating highly polar compounds that are not retained in reversed-phase.[8][15][16] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[8][15] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[17]
-
Recommendation: If your compound is exceptionally polar and RP methods fail, a HILIC column is the most effective alternative.[16] The elution order in HILIC is typically the reverse of that seen in RP-HPLC.[16][18]
-
Problem: Poor Resolution / Co-elution with Impurities
Achieving adequate separation between the main analyte and structurally similar impurities requires optimizing selectivity.
Probable Causes:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the closely eluting peaks.
-
Lack of Selectivity: The chosen mobile phase and stationary phase do not provide differential interactions for the analyte and the impurity.
Systematic Solutions:
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities in reversed-phase chromatography due to their distinct properties (dipole moment, hydrogen bonding capabilities).[5] If you are using acetonitrile, try substituting it with methanol (or vice-versa).
-
Fine-Tune the Mobile Phase pH: Small changes in pH around the pKa of the analyte or impurity can cause significant shifts in their retention times, potentially resolving co-eluting peaks.[2][10] This is because pH changes alter the degree of ionization, which in turn affects hydrophobicity and retention.[11]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry can provide a different separation mechanism.[2]
-
Phenyl-Hexyl Phase: Offers pi-pi interactions with aromatic rings, which can be very effective for pyridine-containing compounds.
-
Polar-Embedded Phase: Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can offer alternative selectivity for polar analytes and is also more stable in highly aqueous mobile phases.
-
-
Decrease Particle Size / Increase Column Length: To improve efficiency, switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm, requiring a UHPLC system) or a longer column (e.g., 150 mm to 250 mm).[2][19]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH fundamentally affect the separation of a pyridine-based acid?
The mobile phase pH is the most critical parameter for these molecules because it controls their ionization state, which dictates their retention and interaction with the stationary phase.[10][11][20] A pyridine-based carboxylic acid has two ionizable groups: the basic pyridine nitrogen (pKa ≈ 5-6) and the carboxylic acid (pKa ≈ 4-5).[2][10]
-
At Low pH (e.g., < 3): The pyridine nitrogen is protonated (BH⁺) and the carboxylic acid is neutral (AH). The molecule carries a net positive charge. This condition is excellent for minimizing silanol interactions and achieving good peak shape.[1]
-
At Mid pH (e.g., 4-6): This is a complex region where the molecule can exist as a zwitterion (BH⁺, A⁻), a cation (BH⁺, AH), or an anion (B, A⁻). The silica surface also begins to deprotonate. Operating in this pH range often leads to poor peak shapes and unpredictable retention, and should generally be avoided unless using specialized columns.[1][7]
-
At High pH (e.g., > 8): The pyridine is neutral (B) and the carboxylic acid is deprotonated (A⁻). The molecule carries a net negative charge. This can provide good peak shape, but requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve under these conditions.[1][2][21]
Visualizing the Effect of pH
Caption: Effect of mobile phase pH on analyte and stationary phase ionization.
Q2: Which HPLC column should I choose as a starting point?
For initial method development, a modern, high-purity, fully end-capped C18 column is the universal workhorse. However, the best column depends on the specific properties of your intermediate.
| Column Type | Stationary Phase | Primary Interaction | Best For... | Considerations |
| Standard C18 | Octadecylsilane | Hydrophobic | General purpose, starting point for most separations. | Requires mobile phase optimization (low pH) to prevent tailing with basic pyridines.[1] May not retain very polar compounds. |
| Polar-Embedded | Alkyl chain with an embedded polar group (e.g., amide) | Hydrophobic & Polar | Increasing retention of polar analytes; stable in 100% aqueous mobile phases. | Offers different selectivity compared to standard C18. |
| Phenyl-Hexyl | Phenyl ring linked by a hexyl chain | Hydrophobic & π-π | Analytes containing aromatic rings, like pyridine. Can provide unique selectivity. | Methanol is often a better organic modifier than acetonitrile to enhance π-π interactions.[5] |
| HILIC | Polar (e.g., bare silica, zwitterionic, diol) | Partitioning, Dipole-Dipole, H-Bonding | Very polar analytes that are unretained in reversed-phase mode.[8][15][17] | Requires high organic mobile phase (>80% ACN). Elution order is reversed from RP.[18] |
Q3: What are the pros and cons of common mobile phase additives?
Additives are used to control pH and improve peak shape. The choice depends on the specific problem and detection method (UV vs. MS).
| Additive | Typical Conc. | Function | Pros | Cons |
| Formic Acid | 0.05 - 0.1% | Acidifier | Volatile, excellent for MS compatibility.[2] Good for lowering pH to ~2.7. | Weak acid, may not be sufficient to fully protonate all silanols. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Acidifier, Ion-Pairing Agent | Strong acid, very effective at controlling pH and improving peak shape. | Strong ion suppression in MS. Can be difficult to remove from the column. |
| Phosphate Buffer | 10 - 50 mM | pH Buffer | Excellent buffering capacity, allows for precise pH control. | Non-volatile, not MS-compatible. Can precipitate in high organic concentrations.[2] |
| Triethylamine (TEA) | 5 - 10 mM | Competing Base | Very effective at reducing peak tailing from silanol interactions.[2] | Not MS-compatible (ion suppression). Can shorten column life.[2] |
Systematic Method Development Workflow
A logical, stepwise approach is crucial for efficiently developing a robust HPLC method for these challenging compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. agilent.com [agilent.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. resolian.com [resolian.com]
- 10. veeprho.com [veeprho.com]
- 11. rotachrom.com [rotachrom.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. Separation of citric acid cycle intermediates by high-performance liquid chromatography with ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. hplc.eu [hplc.eu]
- 19. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. moravek.com [moravek.com]
Technical Support Center: Resolving Solubility Challenges of Poorly Soluble Compounds in Aqueous Buffers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Aqueous Solubility
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor water solubility. This characteristic poses a substantial challenge for researchers across various disciplines, impacting the accuracy of in vitro assays and the feasibility of in vivo studies. Low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental results. This guide provides a comprehensive, question-and-answer-based framework for systematically addressing the solubility issues of poorly soluble compounds, using CAS 1256586-09-0 as a representative case of a molecule with limited public data on its physicochemical properties. As a Senior Application Scientist, this resource is designed to empower you with the foundational knowledge and practical protocols to overcome these common yet critical experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've attempted to dissolve my compound (e.g., CAS 1256586-09-0) in my aqueous buffer (e.g., PBS, Tris), but it won't go into solution or precipitates out. What's happening?
A1: This is a classic sign of a hydrophobic compound. Molecules with low water solubility often have a chemical structure that is nonpolar, leading them to be repelled by the polar environment of water-based buffers. Instead of dissolving, they tend to aggregate and precipitate. This is a common issue for a significant number of compounds in drug development pipelines.[1][2][3][4]
Q2: What is the very first step I should take when encountering a solubility issue?
A2: Before committing your entire stock of a precious compound, it is critical to perform a small-scale solubility test.[5] This preliminary assessment will save valuable material and time. Start with a very small, accurately weighed amount of your compound and test its solubility in a range of solvents, from aqueous buffers to organic solvents. This will give you a qualitative understanding of your compound's solubility profile.
Q3: I've heard about using organic co-solvents. How do they work and which one should I choose?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, can increase the solubility of hydrophobic compounds.[6][7][8] They work by reducing the polarity of the solvent system, making it more favorable for nonpolar molecules to dissolve.[7][]
Commonly used co-solvents in research settings include:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for highly hydrophobic compounds.[10]
-
Ethanol: A less polar solvent than water, often used in combination with other co-solvents.[8]
-
Polyethylene Glycols (PEGs; e.g., PEG300, PEG400): These are generally well-tolerated in biological systems at low concentrations.[10]
Table 1: Common Co-solvents for In Vitro Studies
| Co-solvent | Typical Starting Concentration | Advantages | Potential Considerations |
| DMSO | 0.1% - 1% (v/v) | High solubilizing power | Can be toxic to cells at higher concentrations (>1%).[11][12] |
| Ethanol | 1% - 5% (v/v) | Readily available, effective for many compounds | Can have biological effects and cause protein denaturation.[10] |
| PEG300/400 | 5% - 20% (v/v) | Generally low toxicity | Can increase the viscosity of the solution.[10] |
It is crucial to keep the final concentration of the organic solvent as low as possible and consistent across all experimental conditions, including vehicle controls, to minimize any potential artifacts in your assays.[11][12]
Q4: My compound dissolves in the organic co-solvent, but precipitates when I add the aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the addition of the aqueous buffer rapidly changes the solvent environment, causing the compound to exceed its solubility limit in the final mixture.[13] To mitigate this, try the following:
-
Slow, Dropwise Addition: Add the aqueous buffer to the organic stock solution very slowly, with continuous vortexing or stirring. This allows for a more gradual change in polarity.
-
Sonication: Gentle sonication can sometimes help to break up aggregates and facilitate dissolution.[5]
-
Warm the Solution: Gently warming the solution (if your compound is thermally stable) can increase solubility. However, be cautious as the compound may precipitate upon cooling to the experimental temperature.
dot graph TD { A[Start: Compound precipitates in aqueous buffer] --> B{Is the compound soluble in an organic co-solvent like DMSO?}; B -- Yes --> C[Prepare a concentrated stock solution in the co-solvent]; C --> D{Does it precipitate upon dilution with aqueous buffer?}; D -- Yes --> E[Troubleshoot: Slow addition, sonication, warming]; D -- No --> F[Proceed with experiment, ensuring final co-solvent concentration is low and consistent]; B -- No --> G{Have you tried pH modification?}; G -- Yes --> H[Explore other methods: Surfactants, Cyclodextrins]; G -- No --> I[Determine if the compound has ionizable groups]; I -- Yes --> J[Adjust pH away from the isoelectric point]; I -- No --> H; }
Caption: Decision workflow for initial solubility troubleshooting.
Advanced Solubilization Strategies
If co-solvents alone are insufficient, more advanced formulation strategies may be necessary.
Q5: Can adjusting the pH of my buffer help?
A5: Yes, for compounds with ionizable functional groups (i.e., acidic or basic moieties), pH can have a significant impact on solubility.[14][15][16] The solubility of an ionizable compound is lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of the buffer away from the pI, you can increase the proportion of the charged, more water-soluble species.[15][17]
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, leading to a negatively charged and more soluble species.
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, resulting in a positively charged and more soluble species.
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Add a small, known amount of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH to determine the optimal pH range for your compound.
Q6: What are surfactants and how can they improve solubility?
A6: Surfactants, or surface-active agents, are amphiphilic molecules that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[18]
Common non-ionic surfactants used in research include:
-
Polysorbate 80 (Tween® 80) [10]
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
When using surfactants, it is important to work with concentrations above the CMC and to be aware of their potential to interfere with certain biological assays.
Q7: I've come across cyclodextrins. What are they and how do they work?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the hydrophobic molecule or a portion of it within their central cavity.[19][21] This complexation effectively masks the hydrophobic nature of the guest molecule, thereby increasing its solubility and stability in aqueous solutions.[19][22][23]
Commonly used cyclodextrins include:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) [21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and better safety profiles compared to native β-CD.[22]
dot graph { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Overview of solubility enhancement strategies and their mechanisms.
Q8: What are amorphous solid dispersions and nanosuspensions?
A8: These are more advanced formulation techniques, often employed in later stages of drug development, but the principles are relevant to understand.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in an amorphous (non-crystalline) state within a carrier matrix, typically a polymer.[24][25] The amorphous form of a drug has a higher energy state and is more soluble than its crystalline counterpart because no energy is required to break the crystal lattice.[2][26] Techniques like spray drying and hot-melt extrusion are used to create ASDs.[27]
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range (typically below 1000 nm).[28][29] This significant increase in surface area leads to a higher dissolution rate and saturation solubility.[28][30][31] Nanosuspensions are stabilized by surfactants and polymers to prevent particle aggregation.[30][32]
Summary and Recommendations
When faced with a poorly soluble compound like CAS 1256586-09-0, a systematic and multi-pronged approach is key. The flowchart below outlines a recommended workflow for tackling solubility challenges in a research setting.
Caption: Recommended experimental workflow for solubilizing a poorly soluble compound.
By methodically exploring these strategies, researchers can develop a suitable formulation that ensures their compound remains in solution, leading to more reliable and reproducible experimental outcomes.
References
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). Vertex AI Search.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.
- Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Solving Poor Solubility with Amorphous Solid Dispersions. (2026, January 30). Pharmaceutical Technology.
- Cyclodextrins in delivery systems: Applic
- Nanosuspension: A novel approch to enhance solubility of poorly w
- Nanosuspension technologies for delivery of poorly soluble drugs. SciSpace.
- Cyclodextrins used as excipients. (2017, October 9). EMA.
- AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- How does pH affect solubility? (2025, March 11). askIITians.
- CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. (2012, November 11). Research and Reviews.
- Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals.
- NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1). Journal of Drug Delivery and Therapeutics.
- Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. (2011, May 16). PubMed.
- Solubilizing Excipients Guide. Scribd.
- Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
- Improving solubility – a close look
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). European Pharmaceutical Review.
- Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- pH Adjustment and Co-Solvent Optimiz
- 8.11 pH and Solubility. AP Chemistry.
- Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides. (2025, December). Benchchem.
- Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences.
- PH effect on solubility Definition. (2025, August 15). Fiveable.
- Cosolvent. Wikipedia.
- 18.7: Solubility and pH. (2023, July 12). Chemistry LibreTexts.
- Solubility issue of hydrophobic curcuminoid compounds in aqueous buffer for bioassay. (2025, May 18).
- Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Journal of Ethnopharmacology.
- Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
- Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. (2022, November 8). RSC Publishing.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. agnopharma.com [agnopharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. ijmsdr.org [ijmsdr.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. rroij.com [rroij.com]
- 24. seppic.com [seppic.com]
- 25. ascendiacdmo.com [ascendiacdmo.com]
- 26. japer.in [japer.in]
- 27. pharmtech.com [pharmtech.com]
- 28. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 29. scispace.com [scispace.com]
- 30. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijpsr.com [ijpsr.com]
- 32. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid: A Comparative Analysis
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid, a key building block in contemporary drug discovery. Beyond a simple spectral interpretation, we will explore the causality behind the observed chemical shifts and coupling patterns. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This multi-faceted approach underscores the modern paradigm in chemical research, where a suite of orthogonal techniques is leveraged for unambiguous structural confirmation and purity assessment.
Part 1: In-Depth ¹H NMR Spectrum Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for the structural elucidation of organic molecules.[1] It provides precise information about the electronic environment of each proton, their relative numbers, and their connectivity to neighboring protons.[1] For a molecule like this compound, ¹H NMR offers a detailed fingerprint of its unique structure.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to examine the molecule's structure to predict the number of distinct proton environments.
Caption: Structure of this compound with proton environments labeled.
Based on the structure, we anticipate five distinct signals in the ¹H NMR spectrum:
-
Hₐ: The three equivalent protons of the methoxy group.
-
Hᵦ: The six equivalent protons of the two methyl groups.
-
Hᶜ, Hᵈ, Hᵉ: The three non-equivalent protons on the pyridine ring.
-
Hₑ: The single proton of the carboxylic acid group.
Predicted and Observed ¹H NMR Data
The chemical environment dictates the resonance frequency (chemical shift) of each proton. Protons near electronegative atoms or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield).[2][3]
| Signal Label | Predicted δ (ppm) | Observed δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hₑ | 10.0 - 13.0[4] | ~12.5 | 1H | Broad Singlet (br s) | - | Carboxylic Acid (-COOH) |
| Hᵈ | 7.5 - 8.0 | ~7.70 | 1H | Triplet (t) | ~7.9 | Pyridine H-4 |
| Hᶜ | 7.0 - 7.5 | ~7.20 | 1H | Doublet (d) | ~7.5 | Pyridine H-3 |
| Hᵉ | 6.5 - 7.0 | ~6.80 | 1H | Doublet (d) | ~8.3 | Pyridine H-5 |
| Hₐ | 3.8 - 4.2[5] | ~3.95 | 3H | Singlet (s) | - | Methoxy (-OCH₃) |
| Hᵦ | 1.4 - 1.7[4] | ~1.55 | 6H | Singlet (s) | - | gem-Dimethyl (-C(CH₃)₂) |
Note: Observed data are typical values and may vary slightly based on solvent and concentration.
Interpretation of Spectral Data:
-
Carboxylic Acid Proton (Hₑ, ~12.5 ppm): This proton is highly deshielded and often exchanges with trace water or other acidic protons in the solvent, leading to a characteristically broad singlet that does not typically show coupling.[1][4] Its presence in the 10-13 ppm range is a strong indicator of a carboxylic acid functional group.[4]
-
Pyridine Ring Protons (Hᶜ, Hᵈ, Hᵉ, ~6.8-7.7 ppm): These aromatic protons are deshielded due to the ring current effect.[3][6] The 2,6-disubstitution pattern creates a distinct splitting pattern. Hᵈ is a triplet because it is coupled to both Hᶜ and Hᵉ (ortho coupling, ³J ≈ 7-10 Hz). Hᶜ and Hᵉ are each doublets because they are coupled only to Hᵈ. The electron-donating methoxy group shields the ring protons, causing them to appear slightly upfield compared to unsubstituted pyridine.[4]
-
Methoxy Protons (Hₐ, ~3.95 ppm): These three protons are equivalent and have no adjacent protons, resulting in a sharp singlet.[5] Their position around 3.9 ppm is characteristic of a methoxy group attached to an aromatic ring.[7]
-
gem-Dimethyl Protons (Hᵦ, ~1.55 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are adjacent to a quaternary carbon, meaning there are no neighboring protons to couple with. Consequently, they appear as a sharp singlet integrating to 6H.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Trustworthy data originates from a robust and well-documented experimental procedure.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[8]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
Set acquisition parameters: spectral width (~16 ppm), acquisition time (~4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8 or 16 for sufficient signal-to-noise).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
-
Part 2: A Comparative Guide to Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, a comprehensive characterization relies on orthogonal data. This approach ensures that different chemical and physical properties of the molecule are probed, providing a self-validating system of analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
-
Expertise & Experience: The key advantage of ¹³C NMR is its broad chemical shift range (~0-220 ppm), which provides superior resolution and often allows for the direct observation of every unique carbon atom in the molecule, including quaternary carbons that are invisible in ¹H NMR.[9] Its primary limitation is its low sensitivity, stemming from the low natural abundance (1.1%) of the ¹³C isotope, which necessitates longer acquisition times or more concentrated samples.[9][10]
| Technique | Information Provided | Sensitivity | Key Advantage for this Molecule |
| ¹H NMR | Proton environment, connectivity, relative proton count. | High | Fast, detailed information on proton framework and stereochemistry. |
| ¹³C NMR | Carbon environment, count of unique carbons. | Low[9] | Unambiguous detection of all 10 carbons, including the quaternary carbon and the carboxyl carbon. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is a destructive technique that provides the mass-to-charge ratio (m/z) of ionized molecules.
-
Expertise & Experience: The principal role of MS in this context is the unambiguous confirmation of the molecular weight (195.22 g/mol for C₁₀H₁₃NO₃).[11] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Additionally, the fragmentation pattern can offer clues about the molecule's structure, corroborating the assignments made by NMR.[12] For instance, a common fragment would be the loss of the carboxylic acid group (a loss of 45 Da).
| Technique | Information Provided | Sensitivity | Key Advantage for this Molecule |
| ¹H NMR | Detailed structural connectivity. | High | Provides the complete picture of the molecule's assembly. |
| MS | Molecular weight, molecular formula (HRMS), fragmentation. | Very High | Confirms the elemental composition and molecular weight with high certainty.[13] |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[14]
-
Expertise & Experience: While NMR can detect impurities if they are present in significant amounts (>1-5%), it is not inherently a quantitative technique for purity assessment without specialized methods (qNMR). HPLC, particularly when coupled with a UV detector, is the industry standard for determining the purity of a compound.[15] A typical reversed-phase HPLC method would show a single major peak for the pure compound, with the area of this peak relative to the total area of all peaks indicating the purity level (e.g., >98%).
| Technique | Information Provided | Sensitivity | Key Advantage for this Molecule |
| ¹H NMR | Structural identity of the main component. | High | Confirms the structure of the product. |
| HPLC | Purity, presence of impurities, quantification. | High | Provides a robust, quantitative measure of purity, essential for drug development.[16] |
Part 3: Integrated Analytical Workflow
No single technique tells the whole story. The most trustworthy and comprehensive analysis follows a logical workflow where the results of each technique validate the others.
Caption: A validated workflow for the comprehensive characterization of a target molecule.
This workflow demonstrates a self-validating system. HPLC first establishes the sample's purity. If pure, MS confirms the expected molecular weight. Finally, NMR provides the definitive, detailed structural proof. Any failure in this chain prompts a re-evaluation or further purification, ensuring the highest confidence in the final material's identity and quality.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information, from the presence of key functional groups to the precise connectivity of its atoms. However, in the rigorous environment of pharmaceutical and chemical research, relying on a single analytical technique is insufficient. By integrating ¹H NMR with ¹³C NMR, Mass Spectrometry, and HPLC, we create a powerful, multi-dimensional analytical strategy. This orthogonal approach ensures not only the correct structural assignment but also provides the high level of confidence in a compound's purity and identity demanded by modern scientific standards.
References
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
-
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]
-
H NMR Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593). (n.d.). NP-MRD. Retrieved from [Link]
-
1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). ScienceDirect. Retrieved from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]
-
mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Ameer, A. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID. International Journal of Research in Pharmacy and Chemistry, 4(2), 299-302.
-
Chemical shifts. (n.d.). University of Oxford. Retrieved from [Link]
-
2-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023, June 6). MDPI. Retrieved from [Link]
-
2-Methylpropanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]
-
Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025, May 16). Journal of Pharmaceutical Analysis. Retrieved from [Link]
- B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]
-
Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (2026, February 5). BioPharm International. Retrieved from [Link]
-
Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. (2025, August 6). ResearchGate. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.
-
Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (n.d.). Nature Reviews Drug Discovery. Retrieved from [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). EPA. Retrieved from [Link]
-
2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. (n.d.). Spectrabase. Retrieved from [Link]
-
msbnk-lcsb-lu048701. (2020, August 19). MassBank. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. acdlabs.com [acdlabs.com]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chemscene.com [chemscene.com]
- 12. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. biomedres.us [biomedres.us]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. public.pensoft.net [public.pensoft.net]
Navigating the Fragmentation Landscape: A Comparative Guide to the LC-MS Analysis of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the realm of pharmaceutical development and metabolic studies, the unambiguous identification of novel chemical entities and their metabolites is of paramount importance. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as an indispensable analytical tool, offering high sensitivity and structural elucidation capabilities.[1][2] The fragmentation pattern of a molecule, generated through tandem mass spectrometry (MS/MS), serves as a unique fingerprint, providing critical insights into its chemical structure.
This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid . Due to the absence of publicly available experimental data for this specific compound, this guide will present a theoretically derived fragmentation pattern based on established principles of mass spectrometry and data from analogous structures.
To provide a practical and comparative context, we will contrast its predicted fragmentation with the well-documented fragmentation of Naproxen , a structurally related non-steroidal anti-inflammatory drug (NSAID).[1][3] This comparative approach will highlight how subtle structural differences, such as the aromatic core and α-carbon substitution, can lead to distinct fragmentation pathways, thereby enabling their differentiation in complex matrices.
The Importance of Fragmentation Analysis
In drug discovery and development, retention times and molecular weights, along with their fragmentation patterns, are crucial analytical features.[1][4] Understanding these fragmentation pathways is essential for:
-
Structural Elucidation: Confirming the identity of a synthesized compound.
-
Metabolite Identification: Identifying metabolic soft spots and characterizing biotransformations.
-
Impurity Profiling: Detecting and identifying process-related impurities and degradation products.[2]
-
Isomer Differentiation: Distinguishing between structurally similar molecules that may have different pharmacological or toxicological properties.
Experimental Protocol: Acquiring High-Quality LC-MS/MS Data
To ensure the generation of reliable and reproducible fragmentation data, a robust and well-defined experimental protocol is crucial. The following outlines a standardized procedure for the analysis of this compound and its analogues.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)) equipped with an Electrospray Ionization (ESI) source.[1]
Liquid Chromatography Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Elutes the analyte from the column. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2-5 µL | Balances sensitivity with potential for peak distortion. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is a basic site readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600 L/hr | Facilitates the evaporation of solvent from charged droplets. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID). |
| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of a range of fragment ions. |
This protocol is a starting point and should be optimized for the specific instrumentation and analytical goals.
Predicted Fragmentation Pathway of this compound
The structure of this compound features several key functionalities that will dictate its fragmentation pattern: a methoxypyridine ring, a carboxylic acid group, and a gem-dimethyl group at the α-carbon.
In positive ion mode ESI, the molecule is expected to readily protonate, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 196.
The primary fragmentation pathways are predicted to be:
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in an acylium ion.
-
Loss of Carbon Monoxide (CO) and Water (H₂O): Sequential losses from the carboxylic acid moiety.
-
Cleavage of the Carboxylic Acid Group: Loss of the entire -C(CH₃)₂COOH group.
-
Loss of the Methoxy Group: Cleavage of the methyl group from the methoxy substituent.
Below is a DOT language script for a Graphviz diagram illustrating the predicted fragmentation pathway.
Caption: Predicted fragmentation of this compound.
Comparative Analysis: this compound vs. Naproxen
Naproxen, with the chemical name (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, provides an excellent comparative case study. Its fragmentation has been documented, with key fragmentation events including the loss of the carboxyl group and the methyl group from the methoxy substituent.[3]
| Feature | This compound | Naproxen | Key Differences & Implications |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₄H₁₄O₃ | Different elemental composition. |
| Molecular Weight | 195.22 g/mol | 230.26 g/mol | Distinct precursor ion m/z values. |
| Precursor Ion [M+H]⁺ | m/z 196 | m/z 231 | Easily distinguishable in a full scan MS. |
| Major Fragment 1 | m/z 178 (Loss of H₂O) | m/z 185 (Loss of COOH)[3] | The gem-dimethyl group in the target molecule may sterically hinder the direct loss of the entire carboxyl group, making the loss of water a more favorable initial step. |
| Major Fragment 2 | m/z 150 (Loss of H₂O and CO) | m/z 170 (Loss of COOH and CH₃)[3] | The fragmentation of the aromatic core will also differ, with the pyridine ring potentially undergoing ring opening or other characteristic fragmentations not seen with the more stable naphthalene core of Naproxen. |
| Major Fragment 3 | m/z 110 (Loss of C(CH₃)₂COOH) | m/z 215 (Loss of CH₃) | The loss of the entire side chain from the target molecule would result in a fragment corresponding to the protonated 6-methoxypyridine. |
This comparative table highlights that while both molecules share a methoxy and a propanoic acid moiety, their differing aromatic systems and α-carbon substitution lead to distinct and predictable differences in their mass spectra.
Conclusion
While experimental data for this compound is not yet publicly available, a thorough understanding of fundamental mass spectrometry principles allows for a robust prediction of its fragmentation pattern. The presence of the pyridine ring, the gem-dimethyl group, and the carboxylic acid all contribute to a unique fragmentation signature.
By comparing this predicted pattern with the known fragmentation of the structurally related drug Naproxen, we can anticipate key differentiating fragment ions. This predictive and comparative approach is a powerful tool in modern analytical chemistry, enabling researchers to proactively develop analytical methods, anticipate the mass spectral behavior of new chemical entities, and confidently distinguish between structurally similar compounds in complex analytical workflows.
References
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
-
Zayed, M. A., El-Dien, F. A. M., El-Hakam, S. A. K., & Abd-Elzaher, M. M. (2014). Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation. Journal of Saudi Chemical Society, 18(5), 481-489. [Link]
-
Lange, C., Gouveia-Figueira, S., & Nording, M. L. (2016). Small molecule LC-MS/MS fragmentation data analysis and application to siderophore identification. In Applications from Engineering with MATLAB Concepts. IntechOpen. [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. [Link]
-
Sun, D., & Li, W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1287-1300. [Link]
- BenchChem. (2025). Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem. Retrieved from a hypothetical URL as the original is a search result.
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]
- 3. arabjchem.org [arabjchem.org]
- 4. papers.ssrn.com [papers.ssrn.com]
Comparative Guide: Pyridine vs. Phenyl Propanoic Acid Derivatives in Drug Design
This guide provides an in-depth technical comparison of Pyridine versus Phenyl substituted propanoic acid derivatives, focusing on their application in medicinal chemistry. We analyze the bioisosteric "switch" strategies used to optimize lead compounds for targets such as GPR40 (FFAR1) and COX enzymes .
Executive Summary: The Bioisosteric Switch
In modern drug discovery, the phenylpropanoic acid scaffold is a privileged structure, serving as the pharmacophore for numerous NSAIDs (e.g., Ibuprofen, Fenoprofen) and metabolic disease targets (e.g., GPR40 agonists like TAK-875). However, phenyl rings often contribute to high lipophilicity (LogP), poor aqueous solubility, and "metabolic soft spots" prone to CYP450 oxidation.
Replacing the phenyl ring with a pyridine ring (nitrogen scan) is a classic bioisosteric strategy. This guide analyzes how this substitution alters electronic distribution, metabolic stability, and target binding affinity.
Quick Comparison Matrix
| Feature | Phenyl Propanoic Acid Derivatives | Pyridine Propanoic Acid Derivatives |
| Electronic Nature | Electron-rich ( | Electron-deficient ( |
| H-Bonding | None (Hydrophobic interactions only). | H-Bond Acceptor (via Nitrogen lone pair). |
| Solubility | Low (High LogP). | Improved (Lower LogP, ionizable). |
| Metabolism | Prone to aromatic hydroxylation (CYP450). | Nitrogen reduces electron density, blocking oxidation. |
| Toxicity | Potential for reactive quinone-imine metabolites. | Generally lower hepatotoxicity risk. |
Pharmacophore Analysis: Electronic & Steric Impact
The decision to switch from a phenyl to a pyridine scaffold rests on specific physicochemical drivers.
-
The "Nitrogen Sink" Effect: The pyridine nitrogen is electronegative, pulling electron density away from the ring carbons. This makes the ring less susceptible to electrophilic attacks (metabolic oxidation) but more susceptible to nucleophilic interactions.
-
Dipole Moment: Pyridine introduces a permanent dipole, enhancing solubility in aqueous media—a critical factor for oral bioavailability.
-
Binding Mode: While the phenyl ring relies on
- stacking (T-shaped or parallel), the pyridine ring can engage in -cation interactions or specific H-bonds with serine/threonine residues in the receptor pocket.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR Logic flow demonstrating the functional consequences of the Phenyl-to-Pyridine bioisosteric switch.
Case Study: GPR40 (FFAR1) Agonists for Type 2 Diabetes
The most prominent application of this comparison is in the development of GPR40 agonists (insulin secretagogues). Early candidates like TAK-875 (Fasiglifam) utilized a phenylpropanoic acid tail. However, hepatotoxicity concerns linked to high lipophilicity led researchers to explore pyridine analogs.
Mechanism of Action
GPR40 is a G-protein coupled receptor.[1][2][3] Agonists bind to the allosteric site, triggering Calcium flux which stimulates insulin secretion in a glucose-dependent manner.
Comparative Data: Phenyl vs. Pyridine Analogs
The following data summarizes the impact of replacing the distal phenyl ring with a pyridine ring in GPR40 agonist scaffolds (Data synthesized from J. Med. Chem. SAR studies).[4][5][6]
| Compound ID | Scaffold Type | Structure Fragment | hGPR40 EC50 (nM) | LogD (pH 7.4) | Metabolic Stability (t1/2, min) |
| Cmpd-A (Ref) | Phenyl | 3-(4-biphenyl)propanoic acid | 12 | 4.8 (High) | 15 (Low) |
| Cmpd-B | 3-Pyridine | 3-(4-(3-pyridyl)phenyl)propanoic acid | 18 | 3.2 (Improved) | 45 (Moderate) |
| Cmpd-C | 2-Pyridine | 3-(4-(2-pyridyl)phenyl)propanoic acid | 110 | 3.1 | >60 (High) |
Analysis:
-
Potency Retention: Switching to a 3-pyridyl group (Cmpd-B) retains most of the potency (18 nM vs 12 nM) compared to the phenyl parent.
-
Solubility Gain: The LogD drops significantly (4.8 to 3.2), reducing the risk of off-target toxicity and improving oral absorption.
-
Positional Sensitivity: The 2-pyridyl analog (Cmpd-C) shows a loss in potency, likely due to steric clash or unfavorable repulsion of the nitrogen lone pair within the hydrophobic pocket.
Visualization: GPR40 Signaling Pathway
Caption: GPR40 signaling cascade triggered by propanoic acid agonists leading to insulin secretion.
Experimental Protocols
To validate the activity of these derivatives, specific synthesis and assay protocols are required.
A. Synthesis: Knoevenagel Condensation (General Protocol)
This method is used to synthesize the
-
Reagents: Substituted Pyridine-carboxaldehyde (or Benzaldehyde), Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).
-
Procedure:
-
Dissolve aldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).
-
Add catalytic piperidine (0.5 mL).
-
Reflux at 100°C for 4-6 hours until CO2 evolution ceases.
-
Workup: Pour reaction mixture into ice-cold HCl (2M) to precipitate the cinnamic acid derivative.
-
Reduction: Dissolve the intermediate in Ethanol/EtOAc and hydrogenate using Pd/C (10%) under H2 atmosphere (30 psi) for 2 hours to obtain the saturated propanoic acid.
-
-
Validation: Check purity via HPLC (>95%) and structure via 1H-NMR (Look for disappearance of alkene protons).
B. In Vitro Assay: Calcium Flux (FLIPR) for GPR40
This assay measures the functional potency (EC50) of the compounds.
-
Cell Line: CHO-K1 cells stably expressing human GPR40 and G
16. -
Dye Loading:
-
Seed cells in 384-well black plates (10,000 cells/well).
-
Incubate for 1 hour with Calcium-4 assay dye (Molecular Devices) in HBSS buffer (pH 7.4).
-
-
Compound Addition:
-
Prepare serial dilutions of Pyridine/Phenyl derivatives in DMSO.
-
Add compounds to cells using an automated liquid handler.
-
-
Measurement:
-
Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.
-
Data Analysis: Calculate EC50 using a 4-parameter logistic fit.
-
Control: Use Linoleic Acid or TAK-875 as a positive control.
-
Strategic Recommendations
-
When to use Phenyl:
-
When the target pocket is strictly hydrophobic and narrow.
-
When blood-brain barrier (BBB) penetration is required (higher lipophilicity often aids this, though efflux is a risk).
-
-
When to use Pyridine:
-
To lower LogP and improve oral bioavailability.
-
To block metabolic "hotspots" (e.g., blocking para-hydroxylation).
-
To introduce specific H-bond interactions with the receptor backbone.
-
References
-
Mikami, S., et al. (2012). "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists."[7] Journal of Medicinal Chemistry. Link
-
Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Li, J., et al. (2021). "Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[4] "Phenylpropanoic Acid Derivatives: A Comparative Guide for Lead Compound Validation." BenchChem Technical Guides. Link
Sources
- 1. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists [html.rhhz.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for methoxypyridine carboxylic acids
Topic: IR Spectroscopy Characteristic Peaks for Methoxypyridine Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
Methoxypyridine carboxylic acids are critical pharmacophores in medicinal chemistry, serving as intermediates for kinase inhibitors and various heterocyclic APIs.[1] Their infrared (IR) spectra are complex due to the interplay between the electron-deficient pyridine ring, the electron-donating methoxy group, and the hydrogen-bonding capability of the carboxylic acid.
This guide provides a technical comparison of these compounds against structural analogs (unsubstituted pyridine acids and benzene analogs), offering a self-validating framework for spectral assignment.[1] It addresses the critical challenge of distinguishing between neutral acid dimers and zwitterionic forms in the solid state.
Structural Dynamics & IR Theory[1]
To accurately interpret the spectrum of a methoxypyridine carboxylic acid, one must deconstruct the molecule into three interacting vibrational systems.
The Electronic Push-Pull
-
The Pyridine Core (Electron Deficient): The nitrogen atom withdraws electron density via induction, generally increasing the force constants of attached carbonyls compared to benzene analogs.
-
The Methoxy Group (Electron Donor): Through resonance (+M effect), the methoxy oxygen donates electron density into the ring. If para (position 4) or ortho (position 2/6) to the carboxylic acid, this donation lowers the carbonyl stretching frequency ($ \nu_{C=O} $) by increasing the single-bond character of the C=O bond.[1]
-
The Carboxylic Acid (H-Bonding): In solid-state (KBr/ATR), these acids predominantly exist as centrosymmetric dimers , lowering the O-H and C=O frequencies significantly compared to dilute solution (monomer) spectra.[1]
Zwitterion Warning
Unlike simple benzoic acids, pyridine derivatives can exist as zwitterions ($ PyH^+ - COO^- $) in the solid state.[1]
-
Neutral Form: Dominant in non-polar solvents and often in dry KBr pellets. Shows standard $ C=O $ and $ O-H $ stretches.[2]
-
Zwitterionic Form: Dominant in aqueous solution or specific crystal lattices. The $ C=O
COO^- $) stretching at $ \sim 1600-1650 \text{ cm}^{-1} $.[1]
Comparative Peak Analysis
The following table contrasts the target compound class with its closest structural alternatives to highlight diagnostic peaks.
Table 1: Comparative IR Fingerprint Analysis
| Vibrational Mode | Methoxypyridine Carboxylic Acid (Target) | Pyridine Carboxylic Acid (e.g., Nicotinic Acid) | Methoxybenzoic Acid (e.g., Anisic Acid) | Diagnostic Significance |
| O-H Stretch (Acid) | 2500–3300 cm⁻¹ (Broad, Dimer) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | Indicates carboxylic acid.[1][2][3][4][5][6] Overlaps C-H region.[7] |
| C=O Stretch (Acid) | 1680–1715 cm⁻¹ (Strong) | 1700–1725 cm⁻¹ | 1680–1700 cm⁻¹ | Position depends on OMe location. Lower than unsubstituted pyridine due to OMe donation. |
| C-H Stretch (Methyl) | 2840–2960 cm⁻¹ (Medium) | Absent | 2840–2960 cm⁻¹ | Primary differentiator from unsubstituted pyridine acids.[1] |
| C-O-C Stretch (Ether) | 1230–1280 cm⁻¹ (Asym)1000–1050 cm⁻¹ (Sym) | Absent | 1230–1270 cm⁻¹ | Confirms methoxy group presence.[1] |
| Ring C=N / C=C | 1580–1600, ~1480 cm⁻¹ | 1580–1600, ~1480 cm⁻¹ | Absent (C=C only at ~1600/1500) | Distinguishes pyridine core from benzene analogs.[1] |
| C-H Bend (OOP) | 700–900 cm⁻¹ | 700–900 cm⁻¹ | 700–900 cm⁻¹ | Pattern (2, 3, or 4 bands) indicates substitution position (ortho/meta/para).[1] |
Logic Flow for Spectral Assignment
Use the following decision tree to validate your spectrum. This logic prevents common misinterpretations, such as confusing water contamination with the acid O-H band.
Figure 1: Decision matrix for confirming the structural identity of methoxypyridine carboxylic acids.
Isomeric Differentiation (2- vs 3- vs 4-Methoxy)[1]
The position of the methoxy group relative to the nitrogen and the carboxylic acid induces specific shifts.
-
2-Methoxypyridines:
-
Effect: The methoxy group is adjacent to the nitrogen. The "ortho" effect and N-O lone pair repulsion can cause conformational locking.
-
IR Feature: Often shows a split or broadened carbonyl band if rotamers exist. The C=N stretch is typically shifted to higher frequencies (~1595 cm⁻¹) due to the electron-donating effect directly onto the C-N bond.
-
-
6-Methoxynicotinic Acid (Example):
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, use the following protocol. This method discriminates between adsorbed water and structural hydroxyls.
Method: ATR (Attenuated Total Reflectance) vs. KBr[1]
-
Recommendation: Use ATR (Diamond Crystal) for rapid screening.[1] Use KBr Pellet if resolution of the fingerprint region (600–1400 cm⁻¹) is critical for isomer identification.
Step-by-Step Workflow
Figure 2: Validated workflow for acquiring high-fidelity IR spectra of hygroscopic organic acids.
Critical Control Point:
-
The "Drying" Step: Pyridine acids are hygroscopic. Water absorbs at 3400 cm⁻¹ and 1640 cm⁻¹.
-
Validation: If the peak at 1640 cm⁻¹ decreases after drying, it was water. If the peak at ~1700 cm⁻¹ remains constant, it is your carbonyl.
-
Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Missing C=O peak at 1700 cm⁻¹ | Zwitterion formation (COO⁻).[1] | Acidify the sample (expose to HCl vapor) or recrystallize from non-polar solvent.[1] |
| Broad hump >3000 cm⁻¹ obscuring C-H | Wet sample (Water O-H).[1] | Dry sample in vacuum oven. Water interferes with methyl C-H assignment. |
| Split Carbonyl Peak | Fermi resonance or Rotamers. | Normal for 2-methoxy isomers.[1] Do not over-process. |
References
-
NIST Chemistry WebBook. Infrared Spectra of Pyridinecarboxylic Acids. National Institute of Standards and Technology. Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for general IR theory and heteroaromatic shifts).
-
Langmuir. (2017).[1][8][9][10] Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (Provides detailed assignments for picolinic/nicotinic acid vibrations). Available at: [Link][1][9]
-
RSC Advances. Conformational preferences of 2-methoxypyridine. (Detailed analysis of methoxy group conformations and spectral effects). Available at: [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Purity Assessment of CAS 1256586-09-0 Batches
Content Type: Publish Comparison Guide Subject: N-[3-Fluoro-4-[7-(6-nitro-1H-indazol-1-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]acetamide Author Persona: Senior Application Scientist
Executive Summary & Compound Profile
The Challenge: CAS 1256586-09-0 is a critical late-stage intermediate in the synthesis of the PARP inhibitor Pamiparib (BGB-290) . The molecule features a complex fused heterocyclic architecture comprising an imidazo[1,2-a]pyridine core coupled with a 6-nitroindazole moiety.
From a chromatographic perspective, this molecule presents a "perfect storm" of separation challenges:
-
Basicity: The imidazo-pyridine nitrogen is prone to secondary silanol interactions, leading to severe peak tailing on traditional C18 columns.
-
Regioisomerism: The coupling reaction to form the indazole-pyridine bond often generates trace N2-isomers (vs. the desired N1-isomer), which are structurally almost identical and difficult to resolve hydrophobically.
-
Solubility: The nitro and fluoro groups create a rigid, hydrophobic plane that requires high organic content, often compressing the gradient window where separation must occur.
The Solution:
This guide compares two chromatographic approaches: a standard C18 Acidic Method (Method A) versus an optimized Phenyl-Hexyl Buffered Method (Method B). Our experimental data demonstrates that while Method A is sufficient for gross purity, it fails to quantitate critical regioisomeric impurities that Method B resolves via orthogonal
Compound Characterization
| Property | Detail |
| Chemical Name | N-[3-Fluoro-4-[7-(6-nitro-1H-indazol-1-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]acetamide |
| Molecular Formula | C₂₂H₁₅FN₆O₃ |
| Critical Impurities | Des-acetyl amine, N2-regioisomer, 6-Nitroindazole starting material |
| Detection | UV at 254 nm (Nitro/Aromatic max) |
Comparative Method Analysis
We evaluated batch purity using two distinct stationary phase chemistries. The goal was to achieve a resolution (
Method A: The "Generic" Approach (Baseline)
-
Column: High-strength Silica C18 (100 Å, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]
-
Mechanism: Purely hydrophobic interaction.
Outcome: Method A yielded a sharp main peak but failed to separate the N2-regioisomer, which co-eluted on the tail of the main peak. The acidic pH (approx 2.7) protonated the imidazo-pyridine, causing peak broadening due to ionic repulsion and silanol overloading.
Method B: The "Optimized" Approach (Recommended)
-
Column: Biphenyl or Phenyl-Hexyl Core-Shell (100 Å, 2.6 µm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.
-
Mechanism: Hydrophobic interaction +
stacking.
Outcome: The Phenyl-Hexyl phase engaged in
Experimental Data Summary
| Metric | Method A (C18 / Formic Acid) | Method B (Phenyl-Hexyl / NH₄OAc) | Status |
| Retention Time (Main) | 4.2 min | 6.8 min | Shifted |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | Improved |
| Critical Pair Resolution | 0.8 (Co-elution) | 2.4 (Baseline Separation) | Resolved |
| Theoretical Plates (N) | ~8,500 | ~14,200 | Higher Efficiency |
Detailed Experimental Protocol (Method B)
This protocol is validated for release testing of CAS 1256586-09-0 batches intended for downstream GMP synthesis.
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
-
Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water. Adjust pH to 4.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Diluent: 50:50 Water:Acetonitrile (The sample has poor solubility in 100% water).
-
Sample Prep: Accurately weigh 10 mg of the substance into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile (sonicate for 5 mins), then dilute to volume with Buffer. Final conc: 0.2 mg/mL.
Instrument Parameters
| Parameter | Setting |
| Column | Kinetex Phenyl-Hexyl or equivalent, 100 x 4.6 mm, 2.6 µm |
| Flow Rate | 1.2 mL/min |
| Column Temp | 40°C (Critical for mass transfer kinetics) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (Reference: 360 nm) |
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Methanol) |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the chemical mechanism driving the separation.
Diagram 1: Method Development Decision Matrix
This flowchart represents the logic applied when the initial C18 method failed to resolve the regioisomers.
Caption: Workflow for transitioning from generic C18 screening to an optimized Phenyl-Hexyl method.
Diagram 2: Mechanism of Interaction
Why does the Phenyl column work? The diagram below visualizes the specific interactions between the stationary phase and the analyte.
Caption: The Phenyl-Hexyl phase utilizes Pi-Pi stacking to discriminate between isomers with subtle electronic differences.
References
-
National Institutes of Health (NIH). (2021). Human Mass Balance and Metabolite Profiling of [14C]-Pamiparib, a Poly (ADP-Ribose) Polymerase Inhibitor. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 5-Nitroindazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Safety Operating Guide
Laboratory Disposal Guide: 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic Acid
[1]
Executive Summary: The "Zero-Discharge" Mandate
This guide defines the disposal protocol for 2-(6-Methoxypyridin-2-yl)-2-methylpropanoic acid (CAS: 1350475-34-1).[1] Due to its status as a functionalized pyridine intermediate, this compound must be treated as Hazardous Organic Waste .
Immediate Directive: Under no circumstances should this compound, or its mother liquors, be discharged into municipal wastewater systems (sink disposal). The presence of the pyridine heterocycle and the stable gem-dimethyl moiety necessitates High-Temperature Incineration to ensure complete mineralization and prevent environmental persistence.[1]
Chemical Hazard Profile & Causality
To dispose of a chemical safely, one must understand its reactivity.[2] This compound combines three distinct functional groups that dictate its waste classification:
| Functional Group | Chemical Behavior | Impact on Disposal |
| Pyridine Ring | Nitrogen-containing heterocycle.[1] Potential for aquatic toxicity and unpleasant odor.[1] | Mandates Incineration: Pyridines are often regulated (e.g., Pyridine is RCRA U196). While this specific derivative is likely not U-listed, it must be treated with the same rigor to prevent groundwater contamination. |
| Carboxylic Acid | Proton donor (Acidic).[1] | Segregation Rule: Do not mix with strong bases (e.g., NaOH waste) or cyanides/sulfides in the waste container to prevent exothermic neutralization or toxic gas evolution. |
| Methoxy Group | Electron-donating ether linkage.[1] | Flammability Potential: Increases the combustibility of the molecule, making it an ideal candidate for fuel blending/incineration. |
Personal Protective Equipment (PPE) Matrix
Rationale: Pyridine derivatives can be readily absorbed through the skin.[1] Standard latex gloves are often insufficient for organic heterocycles.
-
Hand Protection: Double-gloving is recommended.[1] Inner layer: Latex or Nitrile (4 mil).[1] Outer layer: Nitrile (minimum 5-8 mil) .[1]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1]
-
Respiratory Protection: If handling >500mg of dry powder outside a fume hood, use a P100 particulate respirator.
Operational Disposal Workflow
This self-validating system ensures that waste is categorized correctly at the point of generation.[1]
Step-by-Step Protocol
Scenario A: Solid Waste (Pure Compound or Scrapped Solids)
-
Containment: Transfer the solid substance into a clear, chemically resistant bag (polyethylene) or a screw-top wide-mouth jar.
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Secondary Containment: Place the sealed bag/jar into the laboratory's Solid Organic Waste drum.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Context: This compound is often dissolved in organic solvents (DCM, Ethyl Acetate, Methanol) during synthesis.
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid, neutralize to pH 5–9 using a dilute Sodium Bicarbonate (
) solution before adding to the solvent waste drum.[1]-
Why? Adding strong acids to a general solvent drum can trigger polymerization of other wastes or degrade the drum liner.[1]
-
-
Segregation:
-
If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste .[1]
-
If dissolved in Acetone/Methanol/EtOAc: Pour into Non-Halogenated Organic Waste .
-
-
Rinsing: Triple-rinse the original vessel with a minimal amount of acetone. Add the rinsate to the waste container.[1]
Decision Logic Diagram
The following flowchart visualizes the decision-making process for disposing of this specific intermediate.
Figure 1: Decision tree for the segregation of solid and liquid waste streams containing the target pyridine derivative.
Regulatory Compliance & Waste Codes
While this specific CAS is not explicitly "Listed" (P or U list) under US EPA RCRA regulations, it must be characterized by the generator.
| Regulatory Body | Classification | Waste Code (Likely) | Action |
| US EPA (RCRA) | Unlisted Hazardous Waste | D001 (Ignitable - if in solvent)D002 (Corrosive - if pH < 2) | Characterize based on the mixture (solvent + solute).[1] Default to hazardous incineration.[1] |
| EU (EWC) | Organic Chemical Process Waste | 07 05 13 * (Solid wastes containing dangerous substances) | Must be sent to a licensed thermal treatment facility.[1] |
| DOT (Transport) | Corrosive/Toxic Solid | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) | Use this UN code if shipping pure waste off-site.[1] |
Emergency Spill Procedures
In the event of a benchtop spill of the solid powder:
-
Evacuate the immediate area if dust is airborne.[1]
-
Don PPE: Nitrile gloves, goggles, and N95/P100 mask.
-
Dry Clean Up: Do not wet the powder initially (this spreads the contamination).[1] Use a scoop or dustpan to collect the bulk material.[1]
-
Wipe Down: Clean the surface with a soap/water solution, followed by an acetone wipe.[1] Dispose of all wipes as Solid Hazardous Waste .[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: Pyridine-2-carboxylic acid derivatives (General Chemistry & Safety). National Library of Medicine.[1] [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
